molecular formula C8H10BrNO2S B1588345 3-bromo-N-ethylbenzenesulfonamide CAS No. 871269-07-7

3-bromo-N-ethylbenzenesulfonamide

货号: B1588345
CAS 编号: 871269-07-7
分子量: 264.14 g/mol
InChI 键: MADIDEQQKAOBFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-bromo-N-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H10BrNO2S and its molecular weight is 264.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-bromo-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADIDEQQKAOBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428432
Record name 3-Bromo-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871269-07-7
Record name 3-Bromo-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] Its prominence stems from the sulfonamide group's capacity to act as a versatile hydrogen bond donor and acceptor, and critically, as an effective zinc-binding group, enabling the potent and selective inhibition of various metalloenzymes.[1] This has led to the development of blockbuster drugs spanning multiple therapeutic areas, including antibacterial agents (sulfonamides), diuretics, anticonvulsants, and anticancer agents that target carbonic anhydrases.[2][3]

3-Bromo-N-ethylbenzenesulfonamide is a specific derivative within this important class of compounds. The introduction of a bromine atom at the meta-position of the phenyl ring and an ethyl group on the sulfonamide nitrogen imparts distinct physicochemical properties that can be exploited in drug design. The bromine atom can serve as a handle for further synthetic elaboration via cross-coupling reactions or can engage in halogen bonding, a noncovalent interaction of growing importance in rational drug design. This guide provides a comprehensive technical overview of the synthesis, characterization, and core chemical properties of this compound, offering a foundational resource for its application in research and development.

Physicochemical and Computed Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀BrNO₂S[4]
Molecular Weight 264.14 g/mol [5]
CAS Number 871269-07-7[4][6]
Appearance Solid (predicted)General chemical knowledge
Melting Point 46-50 °C[5]
Boiling Point 354.2 °C at 760 mmHg[5]
Density 1.529 g/cm³[5]
logP 3.219[5]
Canonical SMILES CCNS(=O)(=O)C1=CC(=CC=C1)Br[5]
InChIKey MADIDEQQKAOBFI-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Rationale

The most direct and widely employed method for the synthesis of N-alkylsulfonamides is the reaction of a sulfonyl chloride with a primary amine. This nucleophilic addition-elimination reaction is highly efficient and provides a clean route to the desired product.

The synthesis of this compound proceeds via the reaction of 3-bromobenzenesulfonyl chloride (1) with ethylamine (2) .[7]

Causality Behind Experimental Choices:

  • Starting Materials: 3-bromobenzenesulfonyl chloride is the logical precursor, providing the required brominated aromatic sulfonyl moiety.[8] It can be synthesized from 2-bromoaniline through diazotization followed by a sulfonyl chlorination reaction.[9] Ethylamine is a readily available primary amine that serves as the nucleophile to install the N-ethyl group.

  • Base: The reaction generates hydrogen chloride (HCl) as a byproduct.[10] A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the acid. This prevents the protonation of the ethylamine reactant, which would render it non-nucleophilic and halt the reaction. An excess of ethylamine can also serve as the base, but this requires using at least two equivalents of the amine.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are typically used. These solvents effectively dissolve the reactants without participating in the reaction.

Reaction Mechanism:

The reaction follows a nucleophilic addition-elimination pathway.[10][11]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine (2) attacks the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride (1) . This breaks the S=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[11]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the S=O double bond, and the chloride ion is eliminated as a good leaving group.

  • Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the final product, This compound (3) , and triethylammonium chloride.

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_byproduct Byproduct R1 3-Bromobenzenesulfonyl Chloride (1) Solvent DCM or THF P1 This compound (3) R1->P1 R2 Ethylamine (2) R2->P1 Base Triethylamine (Base) BP1 Triethylammonium Chloride Base->BP1 Temp 0 °C to RT

Caption: Synthetic scheme for this compound.

Spectroscopic Characterization

Structural elucidation and confirmation of purity are achieved through standard spectroscopic techniques. The expected data provides a self-validating system for the synthetic protocol.

TechniqueExpected DataRationale
FT-IR (cm⁻¹)3250-3350 (N-H stretch, sharp), 1320-1350 (S=O asymm. stretch), 1140-1160 (S=O symm. stretch), 700-800 (C-Br stretch)These are characteristic vibrational frequencies for N-alkylsulfonamides.[12][13] The strong S=O stretches are particularly diagnostic.
¹H NMR (ppm)~7.9-7.5 (m, 4H, Ar-H), ~5.0 (t, 1H, NH), 3.0-3.2 (q, 2H, N-CH₂), 1.1-1.3 (t, 3H, CH₃)The aromatic protons appear in the downfield region. The NH proton is a broad triplet due to coupling with the adjacent CH₂. The ethyl group shows a characteristic quartet and triplet pattern.[14][15]
¹³C NMR (ppm)~140 (C-S), ~136 (C-H), ~131 (C-H), ~126 (C-H), ~122 (C-Br), ~38 (N-CH₂), ~15 (CH₃)The carbon attached to the sulfonyl group is deshielded. The C-Br carbon is identifiable, and the ethyl group carbons appear in the aliphatic region.[14][16]

Experimental Protocols

The following protocols are detailed to guide the synthesis, purification, and characterization of the target compound.

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 5 mL per mmol of sulfonyl chloride).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction upon amine addition.

  • Reagent Addition: In a separate flask, dissolve ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot disappears.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 9:1 hexane:ethyl acetate).

  • Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a purified solid.

Experimental_Workflow A 1. Reaction Setup (Sulfonyl Chloride in DCM) B 2. Cool to 0 °C A->B Control Exotherm C 3. Add Ethylamine/Base (Dropwise) B->C D 4. Stir at RT (Monitor by TLC) C->D 2-4 hours E 5. Aqueous Work-up & Extraction D->E F 6. Dry & Concentrate (Crude Product) E->F G 7. Purification (Column Chromatography) F->G Isolate H 8. Characterization (NMR, IR, MS) G->H I Pure Product H->I

Caption: General experimental workflow for synthesis and purification.

Safety and Handling

Working with brominated aromatic compounds and sulfonyl chlorides requires strict adherence to safety protocols.

  • Hazard Identification: 3-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive.[8] Brominated organic compounds should be treated as potential irritants.[17]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these reagents.[18][19]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors or fine powders.[20]

  • Spill and Waste Management: Neutralize small spills of acidic or basic reagents before cleanup. Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[17]

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for medicinal chemistry campaigns.

  • Enzyme Inhibition: As a classic benzenesulfonamide, it is a prime candidate for screening against metalloenzymes, particularly carbonic anhydrases (CAs).[2][21] The sulfonamide moiety can coordinate to the active site zinc ion, while the substituted phenyl ring can be tailored to achieve isoform selectivity. CA IX and XII are validated anticancer targets, making derivatives of this compound interesting for oncology research.[22]

  • Scaffold for Elaboration: The bromine atom is a versatile functional group for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues with modified steric and electronic properties to probe structure-activity relationships (SAR).

  • Anticonvulsant and Antimicrobial Potential: The broader class of sulfonamides has shown promise as anticonvulsant and antimicrobial agents, providing additional avenues for biological screening.[3][22]

Conclusion

This compound is a compound of significant interest due to its membership in the pharmacologically vital benzenesulfonamide family. Its synthesis is straightforward, relying on robust and well-understood organic chemistry principles. The presence of both a modifiable N-alkyl group and a versatile bromine handle on the aromatic ring makes it an attractive and flexible scaffold for the design of targeted therapeutic agents. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

An In-Depth Technical Guide to 3-bromo-N-ethylbenzenesulfonamide (CAS No: 871269-07-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 3-bromo-N-ethylbenzenesulfonamide, a halogenated aromatic sulfonamide. As a Senior Application Scientist, the intent is not merely to present data but to provide a cohesive understanding of its chemical significance, synthesis, and potential utility. The structure of this document is designed to logically flow from fundamental properties to practical applications, grounded in established chemical principles. Every piece of information is meticulously referenced to ensure scientific integrity and to provide avenues for further exploration.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a bromine atom and an N-ethylsulfonamide group at the meta position. Its unique structural arrangement imparts specific chemical reactivity and physical characteristics that are crucial for its application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 871269-07-7[1]
Molecular Formula C₈H₁₀BrNO₂S[1]
Molecular Weight 264.14 g/mol [1]
Melting Point 46-50 °C[2]
Boiling Point 354.2 °C at 760 mmHg[2]
Density 1.529 g/cm³[2]
Refractive Index 1.564[2]
SMILES CCNS(=O)(=O)c1cccc(Br)c1
InChI Key MADIDEQQKAOBFI-UHFFFAOYSA-N

These properties are essential for predicting the compound's behavior in various solvents and reaction conditions, aiding in the design of experimental protocols.

Synthesis and Mechanism

The synthesis of this compound is a classic example of nucleophilic substitution at a sulfonyl center. The reaction involves two primary stages: the preparation of the sulfonyl chloride precursor and its subsequent reaction with ethylamine.

Preparation of 3-bromobenzenesulfonyl chloride

The key precursor, 3-bromobenzenesulfonyl chloride, can be synthesized from 3-bromobenzenesulfonic acid or its salts. A common method involves the reaction with phosphorus pentachloride or chlorosulfonic acid.[3] The choice of reagent depends on the desired scale and laboratory conditions.

Sulfonamide Formation: A Mechanistic Perspective

The formation of the sulfonamide bond is a well-established reaction where the nucleophilic amine (ethylamine) attacks the electrophilic sulfur atom of the sulfonyl chloride.[2][4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G reagents 3-bromobenzenesulfonyl chloride + Ethylamine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product This compound intermediate->product Chloride Elimination hcl HCl intermediate->hcl base Base (e.g., Pyridine, Triethylamine) base->hcl Neutralization

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for sulfonamide synthesis.[4][5]

Materials:

  • 3-bromobenzenesulfonyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.

  • Addition of Amine and Base: Add the tertiary amine base (1.1-1.2 eq) to the cooled solution. Slowly add ethylamine (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Self-Validation: The success of the synthesis can be confirmed by comparing the physical and spectroscopic data of the product with the known values for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The bromine atom on the aromatic ring is susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents. This makes it a valuable building block in the synthesis of more complex molecules.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds of medicinal interest. The sulfonamide functional group is a well-known pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The bromo-aromatic moiety serves as a handle for synthetic diversification, a common strategy in drug discovery to optimize biological activity.

G cluster_0 Core Structure: this compound cluster_1 Potential Synthetic Transformations cluster_2 Potential Applications in Drug Discovery a Aromatic Ring with Bromine b Cross-Coupling Reactions (Suzuki, Heck, etc.) a->b c Nucleophilic Aromatic Substitution a->c e Fragment-Based Drug Design a->e d Lead Compound Optimization b->d c->d

Caption: Logical relationship of this compound's structure to its potential applications.

Spectroscopic Characterization (Predicted)

While a comprehensive set of publicly available spectra for this compound is limited, its characteristic spectroscopic features can be predicted based on the known spectral data of analogous compounds.

¹H NMR:

  • Aromatic Protons: The protons on the brominated benzene ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm).

  • Ethyl Group: The ethyl group would exhibit a quartet for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons.

  • N-H Proton: The sulfonamide N-H proton would likely appear as a broad singlet, and its chemical shift would be solvent-dependent.

¹³C NMR:

  • Aromatic Carbons: The spectrum would show distinct signals for the six carbons of the benzene ring, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.

  • Ethyl Group: Two signals corresponding to the methylene and methyl carbons of the ethyl group would be observed in the aliphatic region.

IR Spectroscopy:

  • S=O Stretching: Strong characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (S=O) would be expected in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

  • N-H Stretching: A peak corresponding to the N-H stretch of the sulfonamide would be observed around 3300-3200 cm⁻¹.

  • C-Br Stretching: A band in the lower frequency region (typically 600-500 cm⁻¹) would indicate the C-Br bond.

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ would correspond to the aromatic C-H stretches.

Mass Spectrometry:

  • The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the ethyl group and cleavage of the C-S and S-N bonds.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Hazards:

  • Based on data for similar compounds, it may cause skin and serious eye irritation.

  • It may be harmful if swallowed.

  • During thermal decomposition, it may produce toxic fumes of nitrogen oxides, sulfur oxides, and hydrogen bromide.

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. Its synthesis is straightforward, relying on well-established sulfonamide formation chemistry. While its direct applications are not yet widely reported, its structural features make it an attractive starting material for the synthesis of more complex and potentially bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and potential, serving as a catalyst for further research and development.

References

An In-depth Technical Guide to 3-bromo-N-ethylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-bromo-N-ethylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, synthetic pathways, and analytical characterization, while also exploring its potential as a scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore, forming the structural core of a wide array of clinically significant drugs.[1] Its prevalence in medicine stems from its ability to engage in key hydrogen bonding interactions with biological targets, thereby modulating their activity. This versatile scaffold is found in drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1] The strategic incorporation of various substituents onto the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of a compound's physicochemical properties and biological activity. The subject of this guide, this compound, represents a specific embodiment of this scaffold, with the bromine atom at the meta position and an ethyl group on the sulfonamide nitrogen potentially conferring unique pharmacological profiles.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at the 3-position and a sulfonamide group at the 1-position. The sulfonamide nitrogen is further substituted with an ethyl group.

Visualization of the Molecular Structure

G start Start: Reagents reagents 3-Bromobenzenesulfonyl chloride Ethylamine Dichloromethane (DCM) Triethylamine (TEA) start->reagents reaction Reaction Setup: - Dissolve 3-bromobenzenesulfonyl chloride in DCM. - Cool to 0°C in an ice bath. - Add TEA and ethylamine dropwise. reagents->reaction stirring Stirring at Room Temperature: - Allow the reaction to warm to RT. - Stir for 1-3 hours. reaction->stirring workup Aqueous Workup: - Wash with water. - Extract with DCM. stirring->workup purification Purification: - Dry the organic layer over Na2SO4. - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. workup->purification product Final Product: This compound purification->product

References

A Technical Guide to the Spectroscopic Characterization of 3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-bromo-N-ethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide offers not only the anticipated spectral data but also the underlying principles for their interpretation and standard protocols for their acquisition, ensuring a blend of theoretical knowledge and practical application.

Introduction

This compound is a halogenated aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The presence of a bromine atom on the aromatic ring and an ethyl group on the sulfonamide nitrogen introduces specific structural features that can be elucidated using modern spectroscopic techniques. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of newly synthesized compounds in the drug discovery pipeline. This guide provides a predictive analysis of the key spectroscopic signatures of this compound, offering a valuable resource for its synthesis and characterization.

The molecular structure of this compound is presented below. The subsequent sections will dissect the predicted spectroscopic data arising from this structure.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons and the protons of the N-ethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the bromine atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic C-H (ortho to SO₂NHR)~7.9d1H~7.8
Aromatic C-H (ortho to Br)~7.8d1H~7.8
Aromatic C-H (para to SO₂NHR)~7.5t1H~7.8
Aromatic C-H (ortho to SO₂NHR and Br)~8.0s1H-
N-H~5.0t1H~5.5
N-CH₂~3.1q2H~7.2
CH₃~1.1t3H~7.2

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.5-8.0 ppm): The four protons on the benzene ring are in different chemical environments due to the meta-substitution pattern. The proton situated between the bromo and sulfonyl groups is expected to be the most deshielded. The other three aromatic protons will appear as a complex multiplet or as distinct doublets and a triplet, characteristic of a 1,3-disubstituted benzene ring.

  • N-Ethyl Group: The methylene protons (-CH₂-) are adjacent to the electron-withdrawing nitrogen atom, hence they are expected to resonate around 3.1 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will resonate further upfield, around 1.1 ppm, and will appear as a triplet due to coupling with the two methylene protons.

  • Sulfonamide Proton (N-H): The N-H proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration. It is expected to appear as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-SO₂~141
Aromatic C-Br~122
Aromatic C-H~126, 131, 133, 136
N-CH₂~38
CH₃~15

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (δ 122-141 ppm): Six distinct signals are expected for the six aromatic carbons. The carbon atom attached to the sulfonyl group (C-SO₂) will be the most downfield due to the strong electron-withdrawing effect. The carbon atom bonded to the bromine (C-Br) will be shifted upfield relative to the other substituted carbon. The remaining four aromatic carbons will have chemical shifts in the typical aromatic region.

  • N-Ethyl Group Carbons (δ 15-38 ppm): The methylene carbon (-CH₂-) will be observed around 38 ppm, while the methyl carbon (-CH₃) will appear at a higher field, around 15 ppm.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Spectrometer Tuning: Tune and match the probe for the ¹H and ¹³C frequencies.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition of ¹H Spectrum:

    • Set the spectral width, number of scans, and relaxation delay.

    • Acquire the spectrum using a standard pulse sequence.

  • Acquisition of ¹³C Spectrum:

    • Set the appropriate spectral width, number of scans (typically more than for ¹H), and relaxation delay.

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the ¹H NMR signals and pick the peaks for both spectra.

cluster_NMR NMR Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Interpretation D->E

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3350-3250N-H (Sulfonamide)StretchMedium
3100-3000Aromatic C-HStretchMedium to Weak
2980-2850Aliphatic C-HStretchMedium to Strong
1600-1450Aromatic C=CRing StretchMedium
1350-1310S=O (Sulfonyl)Asymmetric StretchStrong
1170-1150S=O (Sulfonyl)Symmetric StretchStrong
~1100S-NStretchMedium
690-515C-BrStretchMedium to Strong

Interpretation of the IR Spectrum:

  • N-H Stretch: A characteristic medium-intensity peak is expected in the region of 3350-3250 cm⁻¹ corresponding to the N-H stretching vibration of the sulfonamide group.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be observed as stronger bands below 3000 cm⁻¹.

  • Sulfonyl Group (S=O) Stretches: The most prominent peaks in the spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • Aromatic Ring: The C=C stretching vibrations within the benzene ring will give rise to medium intensity bands in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine bond stretch is expected to appear in the fingerprint region, typically between 690-515 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₀BrNO₂S) is approximately 263.14 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensities, corresponding to the natural abundance of the bromine isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, prominent peaks are expected at m/z 263 and 265.

  • Major Fragmentation Pathways:

    • Loss of the ethyl group (-CH₂CH₃, 29 Da) from the molecular ion.

    • Cleavage of the S-N bond.

    • Loss of SO₂ (64 Da).

    • The bromophenyl cation (m/z 155/157) is also an expected fragment.

M [C₈H₁₀BrNO₂S]⁺˙ m/z 263/265 F1 [C₆H₄BrSO₂NH]⁺˙ m/z 234/236 M->F1 -C₂H₅ F2 [C₈H₉BrNO₂S]⁺ m/z 262/264 M->F2 -H F3 [C₆H₄Br]⁺ m/z 155/157 F1->F3 -SO₂NH

Figure 3: Predicted key fragmentation pathways for this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the structural confirmation of this compound. This guide offers a detailed predictive framework for the key spectral features of this molecule. The predicted ¹H and ¹³C NMR spectra will clearly define the proton and carbon environments, the IR spectrum will confirm the presence of key functional groups, and the mass spectrum will establish the molecular weight and characteristic isotopic patterns. These data, along with the provided experimental protocols, serve as a valuable resource for scientists engaged in the synthesis and characterization of this and related sulfonamide compounds.

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-bromo-N-ethylbenzenesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential derivatization of the novel compound, 3-bromo-N-ethylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed, practical framework for the preparation and exploration of this compound and its analogs, grounded in established chemical principles and supported by authoritative references.

Introduction: The Enduring Importance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this versatile scaffold has been exploited to develop drugs with a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[2][3] The enduring appeal of the benzenesulfonamide core lies in its synthetic accessibility, its ability to engage in key hydrogen bonding interactions with biological targets, and the vast chemical space that can be explored through substitution on both the aromatic ring and the sulfonamide nitrogen. This guide focuses on a specific, yet unexplored, member of this class: this compound, presenting a rationale for its synthesis and a roadmap for the investigation of its therapeutic potential.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most efficiently achieved through a direct nucleophilic substitution reaction between the readily available 3-bromobenzenesulfonyl chloride and ethylamine. This approach is a well-established method for the formation of N-alkylsulfonamides.

Reaction Scheme

The overall synthetic pathway is depicted below:

G cluster_reactants Reactants cluster_products Products A 3-Bromobenzenesulfonyl Chloride C This compound A->C + Ethylamine D Ethylammonium Chloride A->D + Excess Ethylamine B Ethylamine B->C B->D

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Bromobenzenesulfonyl chloride (98%)

  • Ethylamine (70% solution in water or as a gas)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of sulfonyl chloride). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: Add the ethylamine/triethylamine solution dropwise to the stirred solution of 3-bromobenzenesulfonyl chloride over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Rationale for Experimental Choices
  • Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the sulfonyl chloride and the resulting sulfonamide.

  • Temperature: The initial cooling to 0 °C is crucial to control the exothermic nature of the reaction between the sulfonyl chloride and the amine, minimizing the formation of side products.

  • Base: Triethylamine is used as an acid scavenger to neutralize the hydrochloric acid formed during the reaction. This prevents the protonation of the ethylamine, which would render it non-nucleophilic.

  • Work-up: The acidic wash removes any unreacted triethylamine and ethylamine, while the basic wash removes any remaining acidic impurities. The final brine wash helps to remove residual water from the organic layer.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

Expected Spectroscopic Data
Technique Expected Observations
¹H NMR A triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a complex multiplet pattern for the aromatic protons.
¹³C NMR Resonances for the two carbons of the ethyl group and the six aromatic carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift.
FT-IR Characteristic absorption bands for the N-H stretch, aromatic C-H stretches, S=O stretches (asymmetric and symmetric), and the C-Br stretch.
Mass Spec A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Derivatization and Exploration of Chemical Space

The this compound core provides multiple avenues for further chemical modification to generate a library of novel compounds with potentially diverse biological activities.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the benzene ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position.

G A This compound D 3-Aryl-N-ethylbenzenesulfonamide A->D B Arylboronic Acid B->D C Pd Catalyst, Base C->D Suzuki Coupling

Caption: Derivatization via Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The bromine atom can also be replaced with various amine nucleophiles through the Buchwald-Hartwig amination, introducing further diversity and potential for modulating the compound's physicochemical properties.

N-Alkylation/Arylation

The sulfonamide nitrogen can be further functionalized, for example, through N-alkylation or N-arylation, to explore the structure-activity relationship of disubstituted sulfonamides.

Potential Applications and Biological Relevance

While the specific biological activity of this compound is yet to be determined, the broader class of benzenesulfonamides exhibits a wide range of pharmacological effects. Based on existing literature, potential areas of investigation for this novel compound and its derivatives include:

  • Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

  • Anti-inflammatory Effects: Certain benzenesulfonamide derivatives have shown potent anti-inflammatory activity.

  • Anticancer Properties: A growing body of research highlights the potential of sulfonamide derivatives as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[1]

  • Cardiovascular Effects: Some sulfonamides have been found to possess cardiovascular activity, including effects on perfusion pressure.[3][4]

The introduction of a bromine atom at the 3-position provides a strategic point for modification, which can be leveraged to fine-tune the compound's biological activity and pharmacokinetic profile.

Conclusion

This technical guide has outlined a robust and logical pathway for the synthesis, characterization, and further exploration of this compound. The presented protocols and derivatization strategies provide a solid foundation for researchers to investigate this novel compound and its potential as a scaffold for the development of new therapeutic agents. The versatility of the benzenesulfonamide core, coupled with the strategic placement of the bromine handle, makes this an exciting area for future research in medicinal chemistry.

References

A Comprehensive Technical Guide to the Safe Handling of 3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical framework for the safe handling, storage, and disposal of 3-bromo-N-ethylbenzenesulfonamide (CAS No. 871269-07-7). It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development. The protocols and insights herein are synthesized from established safety data and best practices for handling halogenated aromatic sulfonamides, ensuring a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is an organic compound whose characteristics necessitate careful handling.

PropertyValueSource
Molecular Formula C₈H₁₀BrNO₂SBLD Pharm[1]
Molecular Weight 264.14 g/mol BLD Pharm[1]
CAS Number 871269-07-7BLD Pharm[1]
Appearance Solid (Assumed based on related compounds)N/A
Storage Temperature Room Temperature, Sealed in Dry ConditionsBLD Pharm[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks. The primary hazards are associated with irritation and acute toxicity.

GHS ClassificationCodeDescriptionPictogram
Signal Word WarningN/A
Acute Toxicity, Oral H302Harmful if swallowed.
alt text
Skin Corrosion/Irritation H315Causes skin irritation.
alt text
Serious Eye Damage/Irritation H319Causes serious eye irritation.
alt text
Specific Target Organ Toxicity H335May cause respiratory irritation.
alt text

Source: BLD Pharm[1]

The causality behind these classifications stems from the compound's structure. The aromatic bromine can be an irritant, and sulfonamide moieties are known to be biologically active. Inhalation of dust or direct contact can lead to the adverse effects described.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical before any handling of this compound. The following workflow illustrates the decision-making process for establishing appropriate safety controls.

RiskAssessmentWorkflow start Start: Proposed Experiment with this compound review_sds 1. Review Safety Data Sheet (SDS) - GHS Hazards (H302, H315, H319, H335) - Physicochemical Properties start->review_sds assess_exposure 2. Assess Exposure Potential - Quantity used? - Solid or solution? - Duration of handling? - Aerosol generation possible? review_sds->assess_exposure select_controls 3. Select Controls assess_exposure->select_controls eng_controls Engineering Controls: - Certified Chemical Fume Hood select_controls->eng_controls Primary ppe Personal Protective Equipment (PPE): - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat select_controls->ppe Mandatory admin_controls Administrative Controls: - SOP in place - Designated work area - User trained on hazards select_controls->admin_controls Procedural proceed 4. Proceed with Experiment eng_controls->proceed ppe->proceed admin_controls->proceed emergency_plan 5. Verify Emergency Plan - Spill kit available? - Eyewash/Shower accessible? - Waste container ready? proceed->emergency_plan end End: Safe Handling Protocol Established emergency_plan->end

Caption: Workflow for Risk Assessment and Control Selection.

Standard Operating Procedure for Safe Handling

Adherence to a detailed Standard Operating Procedure (SOP) is mandatory to minimize exposure and prevent incidents.

4.1. Engineering Controls

  • Primary Containment: All weighing and handling of this compound solid, and any procedures involving its solutions, must be conducted within a certified chemical fume hood.[2][3] The fume hood provides critical protection against inhalation of dust or vapors.

4.2. Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazards.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide adequate protection against aromatic bromine compounds.[4][5] Gloves must be inspected for tears or holes before each use and removed without touching the outer surface to avoid skin contact.

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory to protect against dust particles and splashes.[6]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened to protect the skin and personal clothing.[5][6] Closed-toe shoes are required at all times in the laboratory.[6]

4.3. Step-by-Step Handling Protocol

  • Preparation: Cordon off a designated area within the fume hood for the procedure. Ensure all necessary equipment, including a labeled hazardous waste container, is inside the hood before starting.[2]

  • Weighing: If weighing the solid compound, use a tared weigh boat or glassine paper on an analytical balance inside the fume hood. Handle gently to minimize dust generation.

  • Transfer: Use a spatula for solid transfers. If making a solution, add the solid slowly to the solvent with stirring to prevent splashing.

  • Post-Handling: After completing the work, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Glove Removal and Hand Washing: Remove gloves using the proper technique and dispose of them in the designated hazardous waste stream. Immediately wash hands thoroughly with soap and water.[3]

Storage and Stability

Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions: Store containers in a cool, dry, and well-ventilated area.[7][8] The container must be kept tightly closed to prevent moisture ingress.[1][7]

  • Incompatibilities: Keep away from strong oxidizing agents.[7] While specific reactivity data for this compound is limited, related sulfonamides are known to be incompatible with strong acids and bases.[9] Store separately from these chemical classes to prevent potential hazardous reactions.

  • Hazardous Decomposition: Upon thermal decomposition, this compound may release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.[7]

Emergency Procedures

A clear, rehearsed emergency plan is a cornerstone of laboratory safety.

6.1. Accidental Exposure Response

The following decision tree outlines the immediate actions required following an exposure event.

EmergencyResponse exposure Exposure Event Occurs! skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Immediately flush with water for 15 min. Remove contaminated clothing. skin_contact->action_skin action_eye Immediately flush with eyewash for 15 min, holding eyelids open. eye_contact->action_eye action_inhalation Move to fresh air immediately. inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Rinse mouth with water. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical report Report incident to EHS seek_medical->report

Caption: Decision Tree for Accidental Exposure Response.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[10]

  • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[10]

  • Inhalation: Move the affected individual to fresh air.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10]

In all cases of exposure, seek immediate medical attention and report the incident to your institution's Environmental Health and Safety (EHS) department.[4][10]

6.2. Spill Cleanup Protocol

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[10]

  • Control Vapors: Ensure the spill is contained within a fume hood or that ventilation is adequate.

  • Wear PPE: Don appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.

  • Contain and Absorb: For a solid spill, carefully sweep the material into a container, avoiding dust generation.[11] For a liquid spill, cover with an inert absorbent material like vermiculite or sand (do not use combustible materials like paper towels).[10][11]

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[10]

  • Decontaminate: Clean the spill area with soap and water.

  • Label and Dispose: Seal the waste container, label it "Hazardous Waste" with the full chemical name, and arrange for disposal through your institution's EHS office.[11]

Waste Disposal

Chemical waste must be managed in accordance with local, state, and federal regulations.[8]

  • Container: All waste contaminated with this compound (including excess reagent, contaminated PPE, and spill cleanup materials) must be collected in a clearly labeled, sealed, and chemically compatible container.[2][12]

  • Labeling: The container must be labeled "Hazardous Waste" and list "this compound" and any solvents used.[12]

  • Segregation: Do not mix this waste stream with non-halogenated solvent waste unless explicitly permitted by your institution's EHS guidelines.[2][13] Halogenated waste streams are often incinerated under specific conditions and must be segregated.

  • Disposal: Never dispose of this chemical down the drain.[10] Arrange for pickup by your institution's certified hazardous waste management provider.

References

The Solubility Profile of 3-bromo-N-ethylbenzenesulfonamide: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 3-bromo-N-ethylbenzenesulfonamide, a compound of interest in contemporary drug discovery. In the absence of extensive empirical data for this specific molecule, this guide synthesizes theoretical principles of solubility, predictive computational models, and established experimental protocols to offer a robust framework for its characterization. We present a detailed, field-proven methodology for the equilibrium shake-flask solubility assay, alongside a discussion of kinetic solubility determination via nephelometry. Furthermore, this guide explores the causal relationships between molecular structure, solvent properties, and solubility, providing researchers with the foundational knowledge to anticipate and modulate the solubility of this and similar compounds. All protocols are designed as self-validating systems to ensure data integrity and reproducibility, which are paramount in a regulated research environment.

Introduction: The Significance of this compound in Medicinal Chemistry

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, serving as the scaffold for numerous antibacterial, diuretic, and anticancer drugs. The introduction of a bromine atom and an N-ethyl group to the benzenesulfonamide core, as in this compound, modifies its physicochemical properties, including lipophilicity and hydrogen bonding potential. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. Understanding the solubility of this compound is, therefore, a crucial first step in its development as a potential therapeutic agent. Poor aqueous solubility can lead to low absorption and bioavailability, necessitating complex formulation strategies. This guide aims to provide the necessary tools and knowledge to thoroughly assess and understand the solubility of this promising molecule.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At a molecular level, the dissolution of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in a given solvent is a function of its molecular structure, including the aromatic ring, the polar sulfonamide group, the bromine substituent, and the ethyl group.

Key molecular characteristics influencing the solubility of this compound include:

  • Polarity: The sulfonamide group (-SO₂NH-) is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). The bromine atom also contributes to the molecule's polarity. The benzene ring and the N-ethyl group, however, are nonpolar. The overall polarity of the molecule will dictate its preference for polar or nonpolar solvents.

  • Hydrogen Bonding: The ability to form hydrogen bonds is a critical factor in aqueous solubility. The N-H and S=O groups of the sulfonamide moiety can form hydrogen bonds with water molecules.

  • Molecular Size and Shape: Larger molecules generally have lower solubility due to the greater energy required to create a cavity in the solvent.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the crystal lattice energy, which is the energy holding the molecules together in the solid state.

Based on these principles, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols, and in aprotic polar solvents like dimethyl sulfoxide (DMSO).

Predictive Analysis of Solubility

In the early stages of drug development, where the amount of available compound may be limited, computational models offer a valuable tool for predicting solubility. Quantitative Structure-Property Relationship (QSPR) models are a prominent example, using molecular descriptors to forecast physicochemical properties.[1] These models are built on large datasets of compounds with experimentally determined solubilities and can provide reasonably accurate predictions for new molecules.[2][3]

A typical QSPR model for aqueous solubility might incorporate descriptors such as:

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

  • Molecular Weight: As discussed, larger molecules tend to be less soluble.

  • Number of Hydrogen Bond Donors and Acceptors: Crucial for aqueous solubility.

  • Polar Surface Area (PSA): The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.

While a specific QSPR prediction for this compound is not publicly available, the general trends observed for similar sulfonamides suggest a low aqueous solubility. For a more precise, albeit still predictive, assessment, researchers can utilize various commercially available or open-source software packages that implement QSPR and other predictive algorithms.[4][5]

Experimental Determination of Solubility: Protocols and Methodologies

Experimental measurement remains the gold standard for determining the solubility of a compound. The choice of method depends on the stage of development, the amount of compound available, and the required accuracy.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method, as outlined in OECD Guideline 105, is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[6][7] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid compound is added to a specific volume of the solvent and agitated at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Detailed Step-by-Step Protocol:

  • Preparation of Materials:

    • Ensure the this compound to be tested is of high purity.

    • Prepare the desired solvent systems (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, DMSO).

    • Calibrate all analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials or flasks, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[8] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the dissolved compound remains constant.[9]

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration or centrifugation can be used to ensure complete removal of the solid phase.

  • Analysis:

    • Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the test samples.

  • Data Reporting:

    • Express the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

    • Report the temperature and the specific solvent system used for each measurement.

Causality Behind Experimental Choices:

  • Use of Excess Solid: This ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.

  • Extended Equilibration Time: This allows the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Careful Phase Separation: Incomplete removal of the solid phase will lead to an overestimation of the solubility.

Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis prep_compound High-Purity Compound add_excess Add Excess Solid to Solvent prep_compound->add_excess prep_solvent Solvent Systems prep_solvent->add_excess prep_analytical Calibrated Analytics calibration Prepare Calibration Curve prep_analytical->calibration equilibrate Equilibrate (Agitation at Constant T) add_excess->equilibrate phase_sep Phase Separation (Centrifuge/Filter) equilibrate->phase_sep analyze Analyze Supernatant (HPLC/UV) phase_sep->analyze quantify Quantify Concentration analyze->quantify calibration->quantify report Report Solubility Data quantify->report

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Kinetic Solubility: High-Throughput Screening by Nephelometry

In early drug discovery, when many compounds need to be screened rapidly, kinetic solubility assays are often employed. These methods are faster and require less material than equilibrium solubility assays. Nephelometry is a common technique used for this purpose.[10][11]

Principle: Kinetic solubility is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer. The concentration at which the compound precipitates is measured by detecting the scattered light from the resulting suspension.

Methodology Overview:

  • A high-concentration stock solution of this compound is prepared in DMSO.

  • A series of dilutions of this stock solution are made in an aqueous buffer in a microtiter plate.

  • The plate is incubated for a short period (e.g., 1-2 hours).

  • A nephelometer measures the amount of light scattered by any precipitate that has formed.

  • The kinetic solubility is reported as the concentration at which precipitation is first observed.

Advantages and Limitations:

  • Advantages: High-throughput, requires small amounts of compound, and is rapid.

  • Limitations: The measured solubility is often higher than the thermodynamic solubility because the system does not reach equilibrium. The presence of a co-solvent (DMSO) can also influence the results.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound:

  • pH: The sulfonamide group has an acidic proton and can be deprotonated under alkaline conditions. The resulting anion is generally more soluble in water than the neutral molecule. Therefore, the aqueous solubility of this compound is expected to increase with increasing pH.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for the specific compound and solvent system.

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent), such as ethanol or polyethylene glycol (PEG), can significantly increase the aqueous solubility of poorly soluble compounds.

  • Presence of Salts: The effect of salts on solubility can be complex (salting-in or salting-out effects) and should be evaluated if the intended formulation includes salts.

Factors Affecting Solubility

G cluster_physicochemical Physicochemical Factors cluster_molecular Molecular Properties Solubility Solubility of this compound pH pH Solubility->pH Temperature Temperature Solubility->Temperature Co_solvents Co-solvents Solubility->Co_solvents Salts Presence of Salts Solubility->Salts Polarity Polarity Solubility->Polarity H_bonding Hydrogen Bonding Solubility->H_bonding Molecular_Size Molecular Size Solubility->Molecular_Size Crystal_Lattice Crystal Lattice Energy Solubility->Crystal_Lattice

Caption: Interplay of factors influencing the solubility of this compound.

Data Summary and Interpretation

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Purified Water25To be determinedShake-Flask
PBS (pH 7.4)37To be determinedShake-Flask
0.1 M HCl (pH 1.2)37To be determinedShake-Flask
Ethanol25To be determinedShake-Flask
DMSO25To be determinedShake-Flask
Aqueous Buffer (pH 7.4)25To be determinedNephelometry (Kinetic)

Interpretation of Expected Results:

  • It is anticipated that the solubility in purified water and acidic buffer will be low.

  • Solubility in PBS at pH 7.4 may be slightly higher than in acidic conditions due to partial ionization of the sulfonamide group.

  • Significantly higher solubility is expected in organic solvents like ethanol and DMSO.

  • The kinetic solubility measured by nephelometry is likely to be higher than the equilibrium solubility determined by the shake-flask method.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with robust experimental protocols, researchers can generate the high-quality, reproducible data necessary for informed decision-making in the drug development process. The detailed shake-flask protocol serves as a self-validating system for obtaining reliable equilibrium solubility data, while the discussion of kinetic methods provides a high-throughput alternative for early-stage screening. Future experimental work should focus on populating the data summary table and exploring the effects of pH, temperature, and co-solvents on the solubility of this compound. This will enable the development of suitable formulations for preclinical and, ultimately, clinical studies.

References

Technical Guide: Physicochemical Characterization of 3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the precise understanding of a compound's physical and chemical characteristics is paramount for its effective application and development. This guide provides a focused examination of 3-bromo-N-ethylbenzenesulfonamide, a halogenated aromatic sulfonamide with potential utility as a synthetic intermediate and building block in the design of novel molecular entities. The following sections offer a detailed overview of its physical state, appearance, and key physicochemical properties, underpinned by available safety and supplier data. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, handling, and storage of this compound.

Compound Identification and Molecular Structure

IUPAC Name: this compound

CAS Number: 871269-07-7[1]

Molecular Formula: C₈H₁₀BrNO₂S

Molecular Weight: 264.14 g/mol

The molecular architecture of this compound, depicted below, features a central benzene ring substituted with a bromine atom at the meta position relative to a sulfonamide group. The nitrogen atom of the sulfonamide is further functionalized with an ethyl group. This specific arrangement of functional groups dictates the compound's polarity, potential for intermolecular interactions, and, consequently, its macroscopic physical properties.

Caption: Molecular structure of this compound.

Physical State and Appearance

Based on available safety data, this compound is a solid at room temperature. While a detailed description of its appearance (e.g., color, crystalline form) is not consistently provided across all sources, it is typically supplied as a powder. The solid state is consistent with its molecular weight and the potential for intermolecular hydrogen bonding involving the sulfonamide N-H group, as well as dipole-dipole interactions arising from the polar sulfonyl group and the carbon-bromine bond.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these properties may be predicted or estimated and should be confirmed experimentally where critical for a specific application.

PropertyValueSource
CAS Number 871269-07-7[1][2]
Molecular Formula C₈H₁₀BrNO₂S[2]
Molecular Weight 264.14[2]
Physical State SolidInferred from handling information
Storage Sealed in dry, room temperature[2]

Handling and Storage

Hazard Identification:

A Safety Data Sheet (SDS) for this compound indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Recommended Precautions:

Due to the identified hazards, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a particulate respirator may be necessary.

  • Skin and Body Protection: A lab coat or other protective clothing.

Storage Recommendations:

This compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[2] Proper storage is crucial to prevent degradation and maintain the integrity of the compound for research applications.

Experimental Protocols and Logical Workflows

The characterization of the physical state and appearance of a novel or less-common compound like this compound follows a standardized experimental workflow.

G cluster_0 Visual Inspection cluster_1 Physical Property Determination cluster_2 Spectroscopic Confirmation A Record Color B Describe Form (e.g., crystalline, amorphous powder) A->B C Melting Point Analysis (e.g., using a Mel-Temp apparatus) B->C D Solubility Testing (in various solvents) C->D E NMR Spectroscopy (¹H, ¹³C) D->E F Mass Spectrometry E->F

Caption: Standard workflow for the physical characterization of a solid chemical compound.

Step-by-Step Methodology for Melting Point Determination:

  • Sample Preparation: A small, representative sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: The capillary tube is placed in a melting point apparatus. The starting temperature is set to approximately 20°C below the expected melting point (if known from preliminary tests or literature on analogous compounds). The ramp rate is typically set to 1-2°C per minute for accurate determination.

  • Observation: The sample is observed through the magnifying lens as the temperature increases.

  • Recording the Melting Range: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. A narrow melting range is indicative of high purity.

Conclusion

This compound is a solid compound at ambient conditions. Its handling requires adherence to standard safety protocols for irritant and harmful chemicals. The information presented in this guide, derived from available safety and supplier data, provides a foundational understanding for researchers and professionals in drug development and chemical synthesis. Experimental verification of its physical properties, particularly melting point and solubility in relevant solvent systems, is recommended for any application where these parameters are critical.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, two-step experimental protocol for the synthesis of 3-bromo-N-ethylbenzenesulfonamide, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the formation of the intermediate, 3-bromobenzenesulfonamide, from 3-bromobenzenesulfonyl chloride, followed by a selective N-ethylation. This guide is designed for researchers and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and verifiable results.

Introduction

N-substituted sulfonamides are a cornerstone scaffold in modern pharmacology, exhibiting a wide range of biological activities.[1] The specific target molecule, this compound, incorporates a bromine atom, which provides a reactive handle for further functionalization via cross-coupling reactions, and an N-ethyl group, which can modulate lipophilicity and receptor binding interactions. This guide presents a reliable and robust two-step synthesis pathway, emphasizing safety, efficiency, and purity of the final product.

The chosen synthetic strategy involves two distinct stages:

  • Ammonolysis: The reaction of 3-bromobenzenesulfonyl chloride with ammonia to form the stable intermediate, 3-bromobenzenesulfonamide.

  • N-Alkylation: The selective ethylation of the sulfonamide nitrogen to yield the desired final product. This method is often preferred for its control over the degree of alkylation, preventing the formation of undesired dialkylated byproducts.[2]

Overall Synthetic Scheme

Overall_Synthesis start 3-Bromobenzenesulfonyl Chloride intermediate 3-Bromobenzenesulfonamide start->intermediate  1. NH4OH, DCM  2. 0°C to RT final This compound intermediate->final  1. NaH, DMF  2. Ethyl Bromide

Figure 1: Two-step synthesis pathway for this compound.

Part 1: Synthesis of 3-bromobenzenesulfonamide (Intermediate)

This initial step converts the commercially available sulfonyl chloride into the primary sulfonamide, which is a stable, crystalline solid amenable to purification.[3]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the stable sulfonamide.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier/CAS No.
3-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.524.07 g (15.9 mmol)Sigma-Aldrich[4]
Ammonia solution (25% aq.)NH₃17.033.7 mLStandard lab supply
Dichloromethane (DCM)CH₂Cl₂84.9370 mLStandard lab supply
Deionized WaterH₂O18.02As needed-
Round-bottom flask--250 mL-
Magnetic stirrer and stir bar--1 unit-
Ice bath--1 unit-
Buchner funnel and filter paper--1 set-
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzenesulfonyl chloride (4.07 g, 15.94 mmol).[3]

  • Solvent Addition: Dissolve the starting material in dichloromethane (67 mL).

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.

    • Causality Note: This reaction is exothermic. Cooling is essential to control the reaction rate, prevent overheating, and minimize the formation of potential side products.

  • Nucleophile Addition: Slowly add 25% aqueous ammonia solution (3.7 mL) dropwise to the stirred solution over 10-15 minutes. A precipitate will begin to form.

  • Initial Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes.[3]

  • Reaction Completion: Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for an additional 6 hours to ensure the reaction goes to completion.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with deionized water (3 x 20 mL) to remove any remaining salts. Dry the white crystalline product under vacuum. A high vacuum line with a desiccant like phosphorus pentoxide is recommended for optimal drying.

Expected Results & Characterization
  • Yield: ~3.27 g (87% yield).[3]

  • Appearance: White crystalline solid.[3]

  • Melting Point: 151-156 °C.[5][6]

  • ¹H NMR (DMSO-d₆): δ 7.97 (t, 1H), 7.84-7.80 (m, 2H), 7.54 (t, 1H), 7.50 (s, 2H, -SO₂NH₂).[3]

  • LC-MS (ESI): m/z 235.98 [M-H]⁻.[3]

Part 2: Synthesis of this compound

In this step, the primary sulfonamide is deprotonated with a strong base, and the resulting anion is alkylated with an ethylating agent.

Reaction Mechanism: Nucleophilic Substitution

The reaction follows an Sₙ2 pathway. Sodium hydride (NaH), a strong non-nucleophilic base, abstracts the acidic proton from the sulfonamide nitrogen, creating a highly nucleophilic sulfonamide anion. This anion then attacks the electrophilic carbon of ethyl bromide, displacing the bromide ion and forming the N-C bond.

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Sulfonamide Ar-SO₂-NH₂ Anion Ar-SO₂-NH⁻ Na⁺ Sulfonamide->Anion + NaH Base NaH H2 H₂ (gas) Anion2 Ar-SO₂-NH⁻ Product Ar-SO₂-NH-CH₂CH₃ Anion2->Product + CH₃CH₂-Br EtBr CH₃CH₂-Br Br_ion Br⁻

Figure 2: Mechanism for N-ethylation of 3-bromobenzenesulfonamide.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier/CAS No.
3-BromobenzenesulfonamideC₆H₆BrNO₂S236.092.36 g (10.0 mmol)Synthesized in Part 1
Sodium Hydride (60% in mineral oil)NaH24.000.44 g (11.0 mmol)Sigma-Aldrich
Dimethylformamide (DMF), anhydrousC₃H₇NO73.0940 mLStandard lab supply
Ethyl Bromide (Bromoethane)C₂H₅Br108.970.82 mL (11.0 mmol)Sigma-Aldrich
Saturated aq. NH₄Cl solutionNH₄Cl53.4950 mLStandard lab supply
Ethyl Acetate (EtOAc)C₄H₈O₂88.11150 mLStandard lab supply
Brine (Saturated aq. NaCl)NaCl58.4450 mLStandard lab supply
Anhydrous Magnesium SulfateMgSO₄120.37As neededStandard lab supply
Schlenk flask--100 mL-
Nitrogen/Argon line--1 unit-
Syringes and needles--As needed-
Experimental Protocol
  • Reaction Setup: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with an inert atmosphere (Nitrogen or Argon). Add sodium hydride (0.44 g, 11.0 mmol, 60% dispersion in oil) to the flask.

  • Solvent Addition: Add anhydrous DMF (20 mL) via syringe. Stir the suspension.

  • Substrate Addition: Dissolve 3-bromobenzenesulfonamide (2.36 g, 10.0 mmol) in anhydrous DMF (20 mL) in a separate dry flask. Transfer this solution slowly via cannula or syringe to the stirred NaH suspension at room temperature.

    • Causality Note: The addition should be slow to control the evolution of hydrogen gas, which is flammable. Anhydrous conditions are critical as NaH reacts violently with water. DMF is an ideal polar aprotic solvent that facilitates the Sₙ2 reaction.[7]

  • Deprotonation: Stir the mixture at room temperature for 1 hour. The cessation of bubbling indicates the completion of the deprotonation.

  • Alkylation: Add ethyl bromide (0.82 mL, 11.0 mmol) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the flask in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL) to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water (50 mL) and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Expected Results & Characterization
  • Appearance: Expected to be a white to off-white solid.

  • Molecular Weight: 264.14 g/mol .

  • ¹H NMR (CDCl₃, Predicted): Expect signals corresponding to the aromatic protons (multiplets, ~δ 7.5-8.0), the N-H proton (a triplet if coupled to the CH₂, ~δ 5.0-6.0), the methylene protons of the ethyl group (-CH₂-, a quartet, ~δ 3.1-3.3), and the methyl protons of the ethyl group (-CH₃, a triplet, ~δ 1.1-1.3).

  • ¹³C NMR (CDCl₃, Predicted): Expect signals for the 6 aromatic carbons, and the 2 carbons of the ethyl group.

  • MS (ESI): Expected m/z for C₈H₁₀BrNO₂S: [M+H]⁺ at 263.97 and 265.97 (due to bromine isotopes), [M+Na]⁺ at 285.95 and 287.95.

Safety Precautions

  • 3-Bromobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere.

  • Ethyl Bromide: Harmful if swallowed or inhaled and is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Dichloromethane (DCM) and Dimethylformamide (DMF): Both are hazardous solvents. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

Application Notes and Protocols for 3-bromo-N-ethylbenzenesulfonamide as a Putative Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the investigation of 3-bromo-N-ethylbenzenesulfonamide as a potential carbonic anhydrase (CA) inhibitor. Due to the limited availability of specific experimental data for this compound in public literature, this guide is structured to empower researchers with the foundational knowledge and detailed protocols necessary to characterize its inhibitory activity. We will delve into the established mechanism of action for sulfonamide-based CA inhibitors, provide a robust, step-by-step protocol for in vitro inhibition screening, and offer templates for data analysis and presentation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Introduction to Carbonic Anhydrases and the Rationale for Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction essential for pH regulation, CO₂ transport, electrolyte secretion, and numerous biosynthetic pathways.[1][3]

In humans, at least 15 CA isoforms have been identified, exhibiting distinct tissue distribution and subcellular localization. The dysregulation of specific CA isoforms is implicated in a variety of pathologies, including glaucoma, epilepsy, and cancer, making them significant therapeutic targets.[1][4] Sulfonamides (R-SO₂NH₂) represent a major class of CA inhibitors, with several clinically approved drugs.[5][6] this compound, as a member of the benzenesulfonamide chemical class, is a logical candidate for investigation as a CA inhibitor.

The Presumptive Mechanism of Action of this compound

The inhibitory activity of aromatic and heterocyclic sulfonamides against carbonic anhydrases is well-established.[6] The primary mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme.[7] This zinc ion is crucial for catalysis, as it polarizes a coordinated water molecule, facilitating its deprotonation to a hydroxide ion, which then acts as a potent nucleophile to attack the CO₂ substrate.[3]

Secondary sulfonamides, such as the N-ethyl substituted this compound, are also known to bind to the zinc ion in the active site of carbonic anhydrases.[7] The binding is mediated through a coordination bond between the negatively charged nitrogen of the alkylated amino group and the Zn(II).[7] This interaction displaces the catalytically essential zinc-bound water/hydroxide, thereby inhibiting the enzyme's function. The aromatic ring and its substituents, in this case, the bromo group at the meta position, will likely engage in further interactions with amino acid residues in the active site cavity, influencing the compound's affinity and isoform selectivity.[8]

Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 Carbonic Anhydrase Active Site cluster_1 This compound Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O H2O Zn(II)->H2O Coordination Inhibitor R-SO2-NH-Et Inhibitor->Zn(II) Displaces H2O Binds to Zinc

Caption: General mechanism of sulfonamide binding to the zinc ion in the carbonic anhydrase active site.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The following protocol details a robust and widely used colorimetric assay to determine the inhibitory potential of this compound against various carbonic anhydrase isoforms. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP).[1] The rate of p-NP formation is monitored spectrophotometrically, and a decrease in this rate in the presence of the test compound indicates inhibition.[1]

Materials and Reagents
  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396). Specific recombinant human CA isoforms (e.g., hCA I, II, IX, XII) should be used for isoform selectivity studies.

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Test Compound: this compound.

  • Positive Control: Acetazolamide (a known broad-spectrum CA inhibitor).[9]

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.

  • Equipment:

    • 96-well clear, flat-bottom microplate.

    • Microplate reader capable of kinetic measurements at 400-405 nm.

    • Calibrated pipettes and tips.

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring it to the final volume.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.

  • Test Compound and Positive Control Stock Solutions (e.g., 10 mM): Dissolve this compound and Acetazolamide in DMSO.

  • Test Compound and Positive Control Working Solutions: Prepare serial dilutions of the stock solutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

Assay Procedure

The following steps are for a standard 96-well plate format. It is recommended to perform all measurements in triplicate.[1]

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor/Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[1]

CA_Inhibition_Assay_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate_setup Plate Setup (96-well) - Blanks - Max Activity (Vehicle) - Test Compound - Positive Control prep->plate_setup pre_incubation Enzyme-Inhibitor Pre-incubation (10-15 min at RT) plate_setup->pre_incubation reaction_start Initiate Reaction (Add p-NPA Substrate) pre_incubation->reaction_start kinetic_read Kinetic Measurement (Absorbance at 405 nm) reaction_start->kinetic_read data_analysis Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 kinetic_read->data_analysis

Caption: Experimental workflow for the in vitro carbonic anhydrase inhibition assay.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

  • Determine IC50 Value:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise table to allow for easy comparison of the inhibitory potency of this compound against different CA isoforms.

Table 1: Hypothetical In Vitro Inhibitory Activity of this compound and Acetazolamide against Human Carbonic Anhydrase Isoforms.

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)
This compound850952540
Acetazolamide (Positive Control)25012255.8

Note: The data presented in this table is hypothetical and serves as an example of how to present experimental results. Actual values must be determined experimentally.

Interpretation: The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of the tumor-associated isoforms hCA IX and hCA XII, with moderate activity against the ubiquitous hCA II and weaker activity against hCA I. This profile could indicate potential therapeutic applications in oncology.[10]

Concluding Remarks

This guide provides a comprehensive framework for the initial investigation of this compound as a carbonic anhydrase inhibitor. By following the detailed protocols and data analysis guidelines, researchers can generate robust and reliable data to characterize its inhibitory profile. The presumptive mechanism of action, rooted in the well-understood chemistry of sulfonamide inhibitors, provides a strong rationale for this investigation. Further studies, including X-ray crystallography of the inhibitor-enzyme complex, would be invaluable for elucidating the precise binding mode and guiding future structure-activity relationship (SAR) studies for the development of more potent and selective CA inhibitors.

References

Application Notes and Protocols for the Antimicrobial Investigation of 3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potential antibacterial or antifungal properties. Benzenesulfonamide derivatives have historically played a crucial role in antimicrobial chemotherapy, primarily through the inhibition of folate biosynthesis in bacteria. This document provides a comprehensive guide for the investigation of a novel compound, 3-bromo-N-ethylbenzenesulfonamide, as a potential antimicrobial agent. These application notes and protocols are designed to provide researchers with the necessary framework to synthesize, characterize, and evaluate the antimicrobial efficacy of this compound. The methodologies detailed herein are grounded in established principles of antimicrobial susceptibility testing and are designed to yield robust and reproducible data.

Introduction and Rationale

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities. Their antimicrobial effects are primarily attributed to their structural similarity to para-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition ultimately disrupts DNA synthesis and leads to a bacteriostatic effect.

The introduction of a bromine atom at the meta-position of the benzene ring and an N-ethyl substitution on the sulfonamide nitrogen of this compound may modulate its physicochemical properties, such as lipophilicity and electronic distribution. These modifications could potentially enhance its uptake by microbial cells or improve its binding affinity to the target enzyme, possibly leading to increased antimicrobial potency or a broader spectrum of activity. The exploration of such halogenated and N-alkylated sulfonamides is a rational approach in the search for new antimicrobial leads.[1][2]

This guide outlines the necessary steps to systematically evaluate the antimicrobial potential of this compound, from its synthesis and purification to in-vitro efficacy testing against a panel of clinically relevant microorganisms.

Synthesis and Characterization of this compound

Proposed Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 3-bromobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

  • Addition of Ethylamine: Cool the solution in an ice bath (0-5 °C). Slowly add ethylamine (2 equivalents, to act as both reactant and base to neutralize the HCl byproduct) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess ethylamine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Antimicrobial Susceptibility Testing: Protocols

A tiered approach is recommended for evaluating the antimicrobial activity of this compound. This typically begins with qualitative screening, followed by quantitative determination of inhibitory concentrations. Standardized protocols from governing bodies like the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure data consistency and comparability.[3][4]

Preliminary Screening: Agar Disk Diffusion Assay

The disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[5][6]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar (MHA) plate.[5]

  • Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound to the surface of the inoculated agar plate.

  • Controls: Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent used to dissolve the test compound).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (typically 35-37 °C for 18-24 hours for many bacteria).

  • Data Interpretation: Measure the diameter of the zone of inhibition around each disk in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

To determine whether the compound is bacteriostatic or bactericidal, the minimum bactericidal concentration (MBC) can be determined following the MIC assay.

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.

Data Presentation and Interpretation

For clarity and comparative analysis, the results of the antimicrobial susceptibility testing should be presented in a tabular format.

Table 1: Antimicrobial Activity of this compound

Test MicroorganismGram StainDisk Diffusion (Zone of Inhibition in mm)MIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Candida albicansFungi

Mechanistic Insights and Further Studies

The primary mechanism of action for sulfonamides is the inhibition of folate synthesis. Further studies can be conducted to confirm if this compound follows this classical pathway.

Potential Further Studies:

  • Dihydrofolate Reductase (DHFR) Inhibition Assay: To investigate if the compound also targets other enzymes in the folate pathway.

  • Cell Viability Assays: To assess the cytotoxic effects of the compound on mammalian cell lines to determine its therapeutic index.

  • Time-Kill Kinetic Assays: To understand the rate at which the compound kills the target microorganisms.

  • In-vivo Efficacy Studies: If promising in-vitro activity is observed, studies in animal models of infection would be the next logical step.

Visualizing Workflows and Pathways

Experimental Workflow for Antimicrobial Evaluation

workflow cluster_synthesis Compound Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Further Studies synthesis Synthesis of this compound purification Purification & Characterization (NMR, MS, IR) synthesis->purification disk_diffusion Agar Disk Diffusion (Qualitative Screening) purification->disk_diffusion mic_determination Broth Microdilution (MIC Determination) disk_diffusion->mic_determination If active mbc_determination Subculturing (MBC Determination) mic_determination->mbc_determination data_analysis Data Compilation & Interpretation mbc_determination->data_analysis mechanism_studies Mechanistic Studies (e.g., Enzyme Assays) data_analysis->mechanism_studies cytotoxicity Cytotoxicity Assays data_analysis->cytotoxicity

Caption: Workflow for the synthesis and antimicrobial evaluation of this compound.

Proposed Mechanism of Action: Folate Synthesis Inhibition

mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF DNA DNA Synthesis THF->DNA Compound This compound Compound->DHPS Competitive Inhibition

Caption: Proposed mechanism of action via competitive inhibition of dihydropteroate synthase.

References

3-bromo-N-ethylbenzenesulfonamide: A Versatile Research Tool for Exploring Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Sulfonamide Scaffold in Enzymology

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, best known for its pioneering role in the development of antimicrobial "sulfa" drugs.[1][2] Beyond their antibacterial properties, sulfonamides are a versatile class of compounds that have been extensively explored as inhibitors of various enzymes.[2][3] Their ability to act as structural mimics of substrates or to coordinate with metal ions in enzyme active sites makes them valuable tools for studying enzyme function and for the development of novel therapeutics.[4][5]

This guide focuses on 3-bromo-N-ethylbenzenesulfonamide , a member of the benzenesulfonamide family. While specific literature on this exact molecule is emerging, its structural features—a benzenesulfonamide core, a bromine substituent, and an N-ethyl group—suggest a strong potential for interaction with several classes of enzymes. This document will serve as a detailed guide for researchers, scientists, and drug development professionals on how to utilize this compound as a research tool in enzymology. We will explore its potential mechanisms of action based on data from structurally related compounds and provide detailed protocols for its application in enzyme inhibition studies.

Hypothesized Mechanisms of Action and Potential Enzyme Targets

The benzenesulfonamide scaffold is a privileged structure in enzyme inhibitor design.[4] The sulfonamide moiety (-SO₂NH-) can act as a zinc-binding group, which is crucial for the inhibition of metalloenzymes.[4] The aromatic ring and its substituents, along with the N-substituent, play a critical role in determining the compound's specificity and potency towards various targets.[4] Based on the known activities of analogous compounds, we can hypothesize the following potential enzyme targets for this compound:

  • Carbonic Anhydrases (CAs): Benzenesulfonamides are classic inhibitors of CAs, a family of zinc-containing enzymes.[2][4] The sulfonamide group can coordinate to the zinc ion in the active site, leading to potent inhibition. The 3-bromo and N-ethyl groups of the topic compound would likely interact with residues in the active site cavity, influencing isoform selectivity.

  • Dihydropteroate Synthase (DHPS): As a structural analog of p-aminobenzoic acid (PABA), sulfonamides can act as competitive inhibitors of DHPS, a key enzyme in the bacterial folic acid synthesis pathway.[5][6] This mechanism is the basis for the antibacterial activity of sulfa drugs.

  • Cyclooxygenase-2 (COX-2): Certain sulfonamide derivatives are known to selectively inhibit COX-2, an enzyme involved in inflammation.[3]

  • Bromodomain and Extra-Terminal (BET) Proteins: While not traditional enzymes, BET proteins like BRD4 are "epigenetic readers" that bind to acetylated lysines on histones. Some complex sulfonamide-containing molecules have been shown to be potent BRD4 inhibitors, suggesting that the benzenesulfonamide scaffold can be adapted to target these important cancer targets.[7]

Experimental Protocols: A Guide to Investigating Enzyme Inhibition

The following protocols provide a framework for characterizing the inhibitory activity of this compound against a chosen enzyme target. It is crucial to adapt these general procedures to the specific requirements of the enzyme and assay system being used.

Protocol 1: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Materials:

  • This compound

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • 96-well microplates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor dilutions to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare enzyme solution in assay buffer add_enzyme Add enzyme to wells and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare substrate solution in assay buffer add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubation Incubate at optimal temperature add_substrate->incubation measure Measure signal (e.g., absorbance) incubation->measure plot Plot % inhibition vs. log[inhibitor] measure->plot calculate Calculate IC50 using non-linear regression plot->calculate

Caption: Workflow for IC50 determination.

Step-by-Step Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.

  • To each well of a 96-well plate, add:

    • A fixed volume of assay buffer.

    • A small volume of the diluted inhibitor solution (or solvent for the control).

    • A fixed amount of the target enzyme.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals or at a fixed endpoint.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with an enzyme is crucial. MoA studies can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Objective: To elucidate the kinetic mechanism of enzyme inhibition by this compound.

Methodology: This typically involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare fixed concentrations of inhibitor setup_reactions Set up reactions with varying [S] and fixed [I] prep_inhibitor->setup_reactions prep_substrate Prepare serial dilutions of substrate prep_substrate->setup_reactions measure_rates Measure initial reaction rates (V₀) setup_reactions->measure_rates lineweaver_burk Generate Lineweaver-Burk plot (1/V₀ vs. 1/[S]) measure_rates->lineweaver_burk determine_moa Analyze plot to determine MoA lineweaver_burk->determine_moa

Caption: Workflow for Mechanism of Action studies.

Step-by-Step Procedure:

  • Prepare several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).

  • Prepare a range of substrate concentrations.

  • For each inhibitor concentration (including a zero-inhibitor control), perform a series of enzyme assays with varying substrate concentrations.

  • Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Plot the data using a double reciprocal plot, such as a Lineweaver-Burk plot (1/V₀ versus 1/[S]).

  • Analyze the resulting plots:

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.

    • Uncompetitive inhibition: Lines are parallel.

    • Mixed inhibition: Lines intersect in the second or third quadrant.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in a clear and concise manner.

Table 1: Hypothetical Inhibitory Activity of this compound against Various Enzymes

Enzyme TargetAssay MethodIC50 (µM)Inhibition Type
Carbonic Anhydrase IIEsterase activity assay[Example Value: 5.2][Example: Non-competitive]
Dihydropteroate SynthasePABA incorporation assay[Example Value: 12.8][Example: Competitive]
COX-2Prostaglandin E2 immunoassay[Example Value: 8.1][Example: Competitive]

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, research tool for enzymology. Its benzenesulfonamide core provides a strong foundation for enzyme inhibition, and its specific substituents likely confer unique properties. The protocols outlined in this guide provide a starting point for researchers to investigate its inhibitory activities against a range of enzymes. Further studies, including co-crystallization with target enzymes, can provide detailed structural insights into its binding mode and pave the way for the rational design of more potent and selective inhibitors. As with any research chemical, proper safety precautions should be taken during its handling and use.

References

Application Notes and Protocols: Laboratory Preparation of 3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 3-bromo-N-ethylbenzenesulfonamide, a valuable building block in organic synthesis and medicinal chemistry. Sulfonamide derivatives are a cornerstone in the development of therapeutic agents, and this particular scaffold serves as a key intermediate in crafting complex molecules, including potential HIV protease inhibitors and other pharmacologically active compounds.[1] This guide is designed for researchers in organic chemistry and drug development, offering a detailed, step-by-step protocol, an exploration of the underlying reaction mechanism, safety protocols, and characterization techniques. The procedure focuses on the reaction between the commercially available 3-bromobenzenesulfonyl chloride and ethylamine, ensuring a reliable and reproducible method for obtaining the target compound.

Introduction and Scientific Background

The sulfonamide functional group is a critical pharmacophore found in a wide array of antibacterial, diuretic, and anticonvulsant drugs. The synthesis of custom-substituted sulfonamides is therefore a routine yet vital task in pharmaceutical research. The target molecule, this compound, provides a versatile scaffold for further chemical elaboration. The bromine atom at the meta-position offers a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse molecular architectures.

The core of this synthesis is the nucleophilic substitution reaction at the sulfonyl group, a well-established transformation in organic chemistry.[2][3] This protocol employs 3-bromobenzenesulfonyl chloride as the electrophile and ethylamine as the nucleophile. A tertiary amine base, pyridine, is utilized to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme and Mechanism

Overall Reaction:

3-bromobenzenesulfonyl chloride + ethylamine → this compound

Reaction Mechanism:

The reaction proceeds via a nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the 3-bromobenzenesulfonyl chloride. This forms a transient, tetrahedral intermediate.[2]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The electron pair from the nitrogen reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated sulfonamide is deprotonated by a base (in this case, pyridine or excess ethylamine) to yield the final, neutral this compound product and pyridinium chloride.[3]

Experimental Protocol

This protocol details the synthesis of this compound from 3-bromobenzenesulfonyl chloride and ethylamine.

Materials and Equipment

Reagents & Solvents:

Reagent/SolventCAS No.Molecular Wt. ( g/mol )GradeSupplier Example
3-Bromobenzenesulfonyl chloride2905-24-0255.52≥96%Sigma-Aldrich
Ethylamine (2.0 M solution in THF)75-04-745.08ReagentSigma-Aldrich
Pyridine, Anhydrous110-86-179.1099.8%Fisher Scientific
Dichloromethane (DCM), Anhydrous75-09-284.93≥99.8%Fisher Scientific
Hydrochloric Acid (HCl), 1 M7647-01-036.46ReagentVWR
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS ReagentVWR
Brine (Saturated NaCl solution)7647-14-558.44ACS ReagentVWR
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS ReagentVWR
Ethyl Acetate141-78-688.11HPLC GradeVWR
Hexanes110-54-386.18HPLC GradeVWR

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • 3-Bromobenzenesulfonyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[4] Handle with extreme care.

    • Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

    • Ethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. The solution is volatile.

Step-by-Step Synthesis Procedure

A general procedure adapted from the synthesis of similar sulfonamide derivatives provides a reliable pathway.[5]

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzenesulfonyl chloride (2.56 g, 10.0 mmol).

  • Solvent and Base Addition: Dissolve the sulfonyl chloride in 30 mL of anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.2 mL, 15.0 mmol, 1.5 equiv.) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Nucleophile Addition: Slowly add ethylamine solution (2.0 M in THF, 6.0 mL, 12.0 mmol, 1.2 equiv.) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting sulfonyl chloride spot indicates the reaction is nearing completion.

Work-up and Purification
  • Quenching: Upon completion, carefully dilute the reaction mixture with 20 mL of 1 M HCl (aq).

  • Extraction: Transfer the mixture to a 125 mL separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 20 mL of 1 M HCl (to remove excess pyridine)

    • 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • 20 mL of brine (to remove residual water)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by either recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound as a solid.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_final Final Product reagents reagents process process analysis analysis product product r1 3-Bromobenzenesulfonyl chloride p1 Combine Reagents at 0°C r1->p1 Addition r2 Ethylamine in THF r2->p1 Addition r3 Pyridine in DCM r3->p1 Addition p2 Stir at Room Temp (4-6h) p1->p2 Reaction p3 Acidic Quench (1M HCl) p2->p3 Completion TLC TLC Monitoring p2->TLC p4 Liquid-Liquid Extraction p3->p4 p5 Wash & Dry p4->p5 p6 Concentrate (Rotovap) p5->p6 p7 Purify (Chromatography) p6->p7 Crude Product final_product Pure 3-bromo-N- ethylbenzenesulfonamide p7->final_product Yield: ~70-85%

Caption: Workflow for the synthesis of this compound.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Physical Appearance White to off-white solid
Yield 70-85% (typical)
Melting Point Specific to the compound; should be a sharp range
¹H NMR (CDCl₃, 400 MHz) Expect signals for aromatic protons (multiplets, ~7.2-7.9 ppm), the CH₂ group (quartet, ~3.0 ppm), the NH proton (triplet or broad singlet, ~5.0 ppm), and the CH₃ group (triplet, ~1.2 ppm).
¹³C NMR (CDCl₃, 101 MHz) Expect signals for the 6 aromatic carbons, including the carbon-bromine (~122 ppm) and carbon-sulfur bonds, as well as the ethyl group carbons (~15, 38 ppm).
HRMS (ESI) Calculated m/z for C₈H₁₀BrNO₂S should be confirmed. [M+H]⁺: 263.9718, 265.9697.

Note: NMR chemical shifts are estimates based on similar structures and may vary. A published example of a similar compound, 3-Bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide, shows characteristic aromatic proton signals between 7.23 and 7.89 ppm.[5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and yield optimization of 3-bromo-N-ethylbenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide actionable insights, detailed protocols, and robust troubleshooting strategies. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve higher yields and purity.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses the most common issues encountered during the synthesis of this compound. The questions are structured to help you diagnose and resolve problems in your experimental workflow.

Question: My overall yield is consistently low. Where should I start investigating?

Answer: Low yield is a common issue that can typically be traced back to one of three areas: starting material integrity, reaction conditions, or workup and purification inefficiencies.

  • Starting Material Purity: The primary starting material, 3-bromobenzenesulfonyl chloride, is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture can convert it to the corresponding 3-bromobenzenesulfonic acid, which is unreactive under standard sulfonylation conditions.

    • Recommendation: Always use freshly opened or properly stored 3-bromobenzenesulfonyl chloride.[2][3] If the purity is , consider running a preliminary purity check (e.g., NMR) or purifying the sulfonyl chloride before use. Ensure your ethylamine solution concentration is accurate and that all solvents are anhydrous.

  • Sub-optimal Reaction Conditions: The reaction between the sulfonyl chloride and ethylamine is an exothermic nucleophilic acyl substitution. Improper control of reaction parameters is a frequent cause of low yield.

    • Recommendation: Focus on temperature control, stoichiometry, and the choice of base. A slow, dropwise addition of the sulfonyl chloride to a cooled solution (0 °C) of ethylamine and a non-nucleophilic base is critical to prevent side reactions.[4]

  • Inefficient Workup/Purification: The desired product may be lost during extraction or purification. The sulfonamide product has moderate polarity, and improper solvent selection during liquid-liquid extraction can lead to significant loss.

    • Recommendation: After quenching the reaction, ensure the pH is adjusted correctly to ensure your product is in the organic layer. Perform multiple extractions with a suitable solvent like dichloromethane (DCM) or ethyl acetate. If using column chromatography, carefully select your eluent system to ensure good separation from byproducts and unreacted starting materials.

Question: I'm observing multiple spots on my TLC analysis post-reaction. What are the likely side products?

Answer: The presence of multiple spots indicates the formation of byproducts. The most common culprits are:

  • 3-Bromobenzenesulfonic Acid: As mentioned, this forms from the hydrolysis of the starting sulfonyl chloride. It is highly polar and will typically remain at the baseline of your TLC plate.

  • Unreacted 3-Bromobenzenesulfonamide: If you are using a two-step synthesis, this will be your primary impurity if the N-alkylation step is incomplete.[5]

  • Triethylammonium Chloride (or other amine salts): When using a tertiary amine base like triethylamine, the hydrochloride salt byproduct is formed. This is typically removed during the aqueous workup but can sometimes contaminate the crude product if not washed thoroughly.[4]

  • N,N-diethyl-3-bromobenzenesulfonamide: While less common with a primary amine, over-alkylation to form the tertiary sulfonamide is possible under overly harsh conditions or with incorrect stoichiometry.

A troubleshooting workflow can help systematically identify and eliminate these issues.

G cluster_0 Troubleshooting Low Yield start Low Yield or Impure Product q1 Check Purity of 3-Bromobenzenesulfonyl Chloride start->q1 a1_pass Purity OK q1->a1_pass No a1_fail Hydrolyzed? (Use fresh reagent/re-purify) q1->a1_fail Yes q2 Review Reaction Conditions a1_pass->q2 a1_fail->start Retry a2_1 Stoichiometry Correct? (Base/Amine Ratio) q2->a2_1 a2_2 Temperature Controlled? (0 °C addition) a2_1->a2_2 a2_3 Solvent Anhydrous? a2_2->a2_3 q3 Optimize Workup & Purification a2_3->q3 a3_1 Aqueous Wash Effective? (Remove salts/acid) q3->a3_1 a3_2 Correct Extraction Solvent/pH? a3_1->a3_2 end High Yield, Pure Product a3_2->end

Caption: Troubleshooting workflow for diagnosing yield issues.

Question: Which synthetic route is better for high yield: direct reaction with ethylamine or a two-step approach via 3-bromobenzenesulfonamide?

Answer: Both routes are viable, and the "better" approach depends on your specific goals regarding purity, scalability, and available reagents.

  • Route A (Direct Synthesis): This one-pot method involves reacting 3-bromobenzenesulfonyl chloride directly with ethylamine, typically in the presence of a non-nucleophilic base.[6] It is faster and more atom-economical. However, it can be more challenging to drive to completion and may require careful chromatographic purification to remove byproducts.

  • Route B (Two-Step Synthesis): This involves first reacting 3-bromobenzenesulfonyl chloride with ammonia to form 3-bromobenzenesulfonamide, which is often a stable, crystalline solid that can be easily purified.[7] The subsequent N-ethylation step can then be performed on a clean substrate, often leading to a purer final product that may only require recrystallization. While this route has an extra step, the ease of purification at the intermediate stage can lead to a higher overall isolated yield of pure material.

The diagram below illustrates these two competing pathways.

G cluster_0 Synthetic Pathways cluster_A Route A: Direct Synthesis cluster_B Route B: Two-Step Synthesis start 3-Bromobenzenesulfonyl Chloride ra_amine + Ethylamine + Base (e.g., Et3N) in DCM, 0°C to RT start->ra_amine rb_ammonia + NH3 (aq) in DCM start->rb_ammonia finish 3-bromo-N-ethyl- benzenesulfonamide ra_amine->finish rb_intermediate 3-Bromobenzenesulfonamide rb_alkylation N-Ethylation (e.g., 'Borrowing Hydrogen' with Ethanol) rb_intermediate->rb_alkylation rb_ammonia->rb_intermediate rb_alkylation->finish

Caption: Competing pathways for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the direct sulfonylation of ethylamine? For the direct reaction (Route A), a non-nucleophilic tertiary amine like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) is recommended. Using excess ethylamine as the base is possible but not ideal; it consumes two equivalents of your reactant for every one equivalent of sulfonyl chloride and can complicate purification. A stoichiometry of ~1.1 equivalents of ethylamine and ~1.2 equivalents of triethylamine relative to the sulfonyl chloride is a good starting point.[4]

Q2: Can I use an alkyl halide like ethyl bromide for the N-ethylation step in the two-step synthesis? Yes, traditional N-alkylation with ethyl bromide or ethyl iodide and a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) is a valid method. However, these reactions can be slow and may require elevated temperatures, which can lead to side products.

Q3: You mentioned "Borrowing Hydrogen" catalysis. Is this a better method for N-ethylation? For yield improvement and green chemistry considerations, "Borrowing Hydrogen" (or Hydrogen Autotransfer) catalysis is often superior.[8] This method uses ethanol—a cheap, readily available, and environmentally benign reagent—as the ethyl source. The reaction is catalyzed by transition metals (e.g., manganese, ruthenium) and generates only water as a byproduct.[8][9] It often proceeds with high selectivity and yield, making it an excellent choice for optimizing the second step of Route B.[10]

Optimized Experimental Protocols

The following protocols are provided as a starting point for achieving high-yield synthesis.

Protocol 1: Direct Synthesis (Route A)

This one-pot protocol is optimized for speed and efficiency.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (DCM, 10 mL per 10 mmol of sulfonyl chloride).

  • Reagent Addition: Add ethylamine (1.1 eq.) followed by triethylamine (1.2 eq.). Cool the solution to 0 °C in an ice bath.

  • Reaction: Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.[2] Add this solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride spot has disappeared.

  • Workup: Quench the reaction by adding 1M HCl (aq) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Two-Step Synthesis with N-Ethylation via Borrowing Hydrogen (Route B)

This route prioritizes purity and can result in higher overall isolated yields.

Step 2a: Synthesis of 3-Bromobenzenesulfonamide [7]

  • Preparation: Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq.) in DCM (15 mL per 10 mmol) and cool to 0 °C.

  • Reaction: Slowly add a 25% aqueous ammonia solution (3.6 eq.) dropwise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 6 hours.

  • Isolation: Collect the precipitated white solid by filtration. Wash the solid thoroughly with cold water and dry under vacuum to obtain 3-bromobenzenesulfonamide, which is often pure enough for the next step. A reported yield for this step is 87%.[7]

Step 2b: Mn-Catalyzed N-Ethylation with Ethanol (Adapted from Beller, M. et al.[8])

  • Preparation: To an oven-dried Schlenk tube, add 3-bromobenzenesulfonamide (1.0 eq.), a manganese PNP pincer catalyst (e.g., Mn(CO)₃(iPr-PNP)Br, 1-2 mol%), and potassium carbonate (K₂CO₃, 20 mol%).

  • Reagent Addition: Add ethanol, which serves as both the solvent and the ethylating agent.

  • Reaction: Seal the tube and heat the reaction mixture (e.g., to 100-120 °C) for 12-24 hours.

  • Workup & Purification: After cooling, concentrate the reaction mixture under reduced pressure. The residue can then be partitioned between water and ethyl acetate. The organic layer is dried and concentrated. The final product can be purified by recrystallization or column chromatography if necessary. This method typically results in excellent yields of the mono-N-alkylated product.[8]

Data Summary

ParameterRoute A (Direct)Route B (Two-Step)Notes
Number of Steps 12Route A is faster.
Key Reagents Ethylamine, Et₃NNH₃, Ethanol, Mn-CatalystRoute B uses greener reagents for ethylation.[8]
Typical Yield 70-85% (variable)80-95% (overall)Route B can achieve higher overall yields due to purification of the intermediate.[7]
Purification Chromatography often requiredRecrystallization may sufficeIntermediate purification in Route B simplifies final purification.
Primary Challenge Controlling side reactionsLonger reaction timeDirect route requires more precise control.

References

Technical Support Center: Purification of Crude 3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-bromo-N-ethylbenzenesulfonamide. While specific literature on the purification of this exact molecule is sparse, the principles outlined here are derived from established methodologies for sulfonamide purification and are directly applicable.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during purification.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale.

Question: My crude this compound is a discolored solid (e.g., yellow, brown, or oily). What are the likely impurities?

Answer: Discoloration or an oily consistency in the crude product typically points to residual starting materials or byproducts from the synthesis, which is often the reaction of 3-bromobenzenesulfonyl chloride with ethylamine in the presence of a base.[2]

Potential impurities include:

  • Unreacted 3-bromobenzenesulfonyl chloride: This is a highly reactive species.

  • 3-bromobenzenesulfonic acid: This is the hydrolysis product of the sulfonyl chloride, formed if moisture is present in the reaction.[1] Its high polarity makes it a common impurity.

  • Bis-sulfonated ethylamine: A potential side product where two sulfonyl groups react with the ethylamine. This can be minimized by using an excess of the amine during synthesis.[1]

  • Residual Base: Amines like pyridine or triethylamine, if used to scavenge HCl, can remain.[1][2]

  • Oxidized starting materials or byproducts: Aromatic compounds can be susceptible to oxidation, leading to colored impurities.

Question: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The solute separates as a liquid phase instead of a solid crystal lattice.

Immediate Corrective Actions:

  • Re-dissolve the Oil: Add more hot solvent until the oily phase completely redissolves.[3]

  • Induce Crystallization at a Lower Temperature:

    • Allow the solution to cool more slowly. Rapid cooling encourages oil formation.

    • Once slightly cooled, scratch the inner surface of the flask with a glass rod at the solution's surface. This creates nucleation sites for crystal growth.[3]

    • Add a seed crystal of pure this compound if available.[3]

Long-Term Strategy:

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.

    • Use a solvent/anti-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethanol, acetone) in which it is very soluble. Then, slowly add a miscible "anti-solvent" (e.g., water, hexane) in which the compound is insoluble, until the solution becomes persistently cloudy (turbid).[3] This controlled decrease in solubility often promotes proper crystal formation.

Troubleshooting Workflow for "Oiling Out"

G start Product 'Oiled Out' During Recrystallization step1 Add more hot solvent to redissolve the oil start->step1 step2 Allow solution to cool slowly step1->step2 step3 Induce Crystallization step2->step3 step4 Scratch flask with glass rod step3->step4 step5 Add a seed crystal step3->step5 step6 Did crystals form? step4->step6 step5->step6 step7 Collect crystals via vacuum filtration step6->step7 Yes step8 Modify Purification Strategy step6->step8 No step9 Use a solvent with a lower boiling point step8->step9 step10 Use a solvent/anti-solvent system step8->step10

Caption: Decision tree for addressing "oiling out" during recrystallization.

Question: My final yield after recrystallization is very low. What are the common causes?

Answer: Low recovery is a frequent issue in recrystallization. The primary causes are:

  • Using too much solvent: The most common mistake. Your compound has some solubility even in the cold solvent, and excess solvent will keep more of it dissolved. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

  • Cooling the solution too quickly: This leads to the formation of very small crystals that are difficult to filter and can pass through the filter paper. Slow cooling is crucial.[4]

  • Insufficient cooling: Ensure the flask is cooled to room temperature before moving it to an ice bath to maximize crystal formation and recovery.[1]

  • Premature crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize in the funnel. Use a pre-warmed funnel and fluted filter paper to speed up the process.[3][4]

  • Washing with the wrong solvent: When washing the collected crystals, always use a small amount of ice-cold recrystallization solvent to wash away surface impurities without dissolving the product crystals.[1]

Question: I ran a TLC of my purified product, and I still see multiple spots. How can I improve the separation?

Answer: If recrystallization fails to remove impurities (often because they have similar solubility profiles), column chromatography is the next logical step.[1] Poor separation on a column can be addressed by:

  • Optimizing the Eluent System: The polarity of the mobile phase is critical. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.

    • If spots are too close together: Decrease the overall polarity of the eluent (i.e., increase the proportion of hexane). This will increase the retention time of all compounds on the silica gel, allowing for better separation.

    • Use Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity over the course of the separation. This is effective for separating compounds with a wide range of polarities.[5]

  • Change the Stationary Phase: If silica gel isn't providing adequate separation, consider other options. For sulfonamides, stationary phases like aminopropyl-packed or phenylamide-modified silica have shown good selectivity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best primary method for purifying crude this compound?

A1: For solid sulfonamides, recrystallization is the most common, efficient, and cost-effective initial purification method.[1] It is excellent for removing impurities with significantly different solubility profiles from the main product. If recrystallization does not yield a product of sufficient purity, column chromatography should be employed.

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[1] The impurities, ideally, should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

Solvent Selection Protocol:

  • Place a small amount (10-20 mg) of your crude product into several test tubes.

  • Add a few drops of a different solvent to each tube at room temperature. Good candidates for sulfonamides include ethanol, isopropanol, acetone, and ethyl acetate.[1]

  • If the compound dissolves at room temperature, the solvent is unsuitable (it's too "good").

  • If it doesn't dissolve, gently heat the test tube. If the compound dissolves when hot, this is a promising solvent.

  • Allow the hot solution to cool to room temperature and then in an ice bath. The best solvent will be the one that yields a large quantity of crystals upon cooling.

Q3: How can I confirm the purity of my final product?

A3: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. The melting point of the related 3-bromo-N-methylbenzenesulfonamide is 62-66°C, so a similar range might be expected.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. The purity is calculated based on the area of the product peak relative to the total area of all peaks.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect impurities if they are present in sufficient quantity (>1-5%).

Data Summary Table

ParameterRecommendation / DataRationale & Source
Primary Purification Method RecrystallizationMost efficient for solid sulfonamides.[1]
Secondary Purification Method Silica Gel Column ChromatographyUsed when recrystallization is insufficient.[5]
Recrystallization Solvents Ethanol, Isopropanol, Ethanol/Water mixturesThese solvents are commonly effective for sulfonamides.[1][8]
Chromatography Eluent Hexane/Ethyl Acetate GradientA standard solvent system for separating moderately polar organic compounds.
Purity Assessment Melting Point, TLC, HPLCStandard methods to confirm purity post-purification.[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., isopropanol) and begin heating on a hot plate with stirring.[1]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.[1][3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to air dry on the filter paper or, for best results, dry them in a desiccator under vacuum.

Purification & Analysis Workflow

G cluster_0 Primary Purification cluster_1 Purity Analysis cluster_2 Secondary Purification crude Crude Product recryst Recrystallization crude->recryst analysis Assess Purity (TLC, MP) recryst->analysis decision Is Product Pure? analysis->decision chrom Column Chromatography decision->chrom No final_product Pure Product decision->final_product Yes re_analysis Re-assess Purity chrom->re_analysis re_analysis->final_product

Caption: General workflow for the purification and analysis of this compound.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude or partially purified product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions in a series of test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Gradient Elution (if needed): If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate).[5]

  • Combine and Evaporate: Combine the pure fractions (those containing only the desired product spot by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

References

"3-bromo-N-ethylbenzenesulfonamide" stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-N-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of your valuable reagents.

Introduction

This compound is an organosulfur compound containing a sulfonamide functional group. The presence of a brominated aromatic ring and an N-ethyl substituent confers specific chemical properties that influence its stability and reactivity. Understanding these characteristics is crucial for its proper handling, storage, and successful application in research and development. This guide will address common challenges and questions, providing a foundation of scientific principles and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Many suppliers recommend storage at room temperature, sealed in a dry environment.[2] To further minimize degradation, especially for long-term storage, consider the following:

  • Inert Atmosphere: Storing under an inert atmosphere, such as argon or nitrogen, can prevent oxidative degradation.

  • Light Protection: The brominated aromatic ring makes the compound potentially susceptible to photodegradation. Store in an amber vial or a light-blocking container.

Q2: Is this compound sensitive to moisture?

Yes, like many sulfonamides and their precursors, it is prudent to protect this compound from moisture. While the sulfonamide group itself is generally stable to hydrolysis under neutral and basic conditions, acidic conditions can promote the cleavage of the sulfur-nitrogen (S-N) bond. Furthermore, moisture can affect the physical properties of the solid, leading to clumping and making accurate weighing difficult.

Q3: What are the primary degradation pathways for this compound?

Based on its chemical structure, the following are the most probable degradation pathways:

  • Hydrolysis: Primarily under acidic conditions, the sulfonamide bond can hydrolyze to yield 3-bromobenzenesulfonic acid and ethylamine.

  • Photodegradation: Aromatic bromides can undergo photolytic cleavage of the carbon-bromine (C-Br) bond upon exposure to UV light. This can lead to the formation of debrominated impurities.

  • Thermal Decomposition: While specific data is unavailable, high temperatures can lead to decomposition. At elevated temperatures in the presence of oxygen, the formation of carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide is possible.

Q4: What is the expected appearance and melting point of this compound?

Q5: In which solvents is this compound soluble?

Specific quantitative solubility data is not widely published. However, based on the principle of "like dissolves like," we can anticipate its solubility profile. The molecule has both polar (sulfonamide) and non-polar (bromophenyl, ethyl) regions. Therefore, it is expected to have good solubility in moderately polar to polar aprotic organic solvents.

Solvent ClassExample SolventsAnticipated SolubilityRationale
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc)HighGood balance of polarity to interact with the sulfonamide group and non-polar character to solvate the rest of the molecule.
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the sulfonamide group.
Non-Polar Toluene, HexaneLow to ModerateThe polar sulfonamide group will limit solubility in highly non-polar solvents.
Aqueous WaterLowThe presence of the large hydrophobic bromophenyl and ethyl groups will significantly limit water solubility.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or Poor Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Loss of activity over time when using stock solutions.

  • Unexpectedly high hit rates in high-throughput screening (HTS).

Potential Causes & Solutions:

  • Compound Degradation in Solution:

    • Cause: The compound may be degrading in the assay buffer, especially if the buffer is acidic or exposed to light for extended periods.

    • Solution: Prepare fresh stock solutions for each experiment. If using aqueous buffers, ensure the pH is neutral or slightly basic. Protect solutions from light by using amber vials or covering them with aluminum foil. Perform a stability study of the compound in your assay buffer by analyzing aliquots over time by HPLC.

  • Pan-Assay Interference (PAINS):

    • Cause: The sulfonamide functional group is a known structural motif that can lead to non-specific interactions in biological assays, classifying it as a potential PAIN.[4][5] This can manifest as false-positive results through various mechanisms, including protein aggregation or interference with assay detection methods (e.g., fluorescence).

    • Solution:

      • Run Control Experiments: Test the compound in a counter-screen or an assay with a different detection method to confirm its activity.

      • Check for Aggregation: Use techniques like dynamic light scattering (DLS) to see if the compound forms aggregates at the concentrations used in the assay.

      • Consult PAINS Databases: Check the structure of your compound against known PAINS databases.

Issue 2: Difficulties with Solubility and Precipitation

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation occurs when the stock solution is diluted into an aqueous buffer.

Potential Causes & Solutions:

  • Incorrect Solvent Choice:

    • Cause: The solvent may not be appropriate for the desired concentration.

    • Solution: Refer to the solubility table above. For initial stock solutions, use a good organic solvent like DMSO or DMF.

  • Precipitation upon Dilution:

    • Cause: The compound has low aqueous solubility, and diluting a concentrated organic stock solution into an aqueous buffer can cause it to crash out.

    • Solution:

      • Lower the Final Concentration: If possible, reduce the final concentration of the compound in the assay.

      • Increase the Percentage of Organic Solvent: If the assay can tolerate it, increase the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer.

      • Use a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween-20) can sometimes help to maintain solubility.

Issue 3: Unexpected Side Products in a Chemical Reaction

Symptoms:

  • TLC or LC-MS analysis of the reaction mixture shows multiple unexpected spots or peaks.

  • The yield of the desired product is lower than expected.

Potential Causes & Solutions:

  • Reaction with the Sulfonamide N-H:

    • Cause: The hydrogen on the sulfonamide nitrogen is acidic and can be deprotonated by a base, forming a nucleophilic anion. This can lead to undesired side reactions if other electrophiles are present.

    • Solution: If the sulfonamide N-H is not the intended reactive site, it may need to be protected, especially when using strong bases.

  • "Transdisulfonimidation" Reaction:

    • Cause: Under certain basic conditions, a sulfonamide anion can react with another sulfonamide molecule, potentially leading to oligomerization or the formation of new sulfonamide species.[1]

    • Solution: Carefully control the stoichiometry of the base and reactants. Avoid using an excess of a strong base in the presence of high concentrations of the sulfonamide.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound sample.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A good starting point is a 60:40 (v/v) mixture.

    • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to obtain a suitable concentration for analysis (e.g., 0.1 mg/mL). Filter the final solution through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 25°C.

      • Detection Wavelength: 210 nm or 254 nm.

    • Data Analysis: Integrate the peaks in the chromatogram. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Workflow for Investigating Compound Stability

This workflow can be adapted to investigate the stability of this compound under various conditions.

G cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep_stock Prepare concentrated stock solution in a stable solvent (e.g., DMSO) prep_aliquots Create aliquots of the stock solution for each condition prep_stock->prep_aliquots cond_light Light Exposure (vs. Dark Control) prep_aliquots->cond_light Incubate under various conditions cond_ph Different pH Buffers (e.g., pH 4, 7, 9) prep_aliquots->cond_ph Incubate under various conditions cond_temp Different Temperatures (e.g., 4°C, RT, 37°C) prep_aliquots->cond_temp Incubate under various conditions analysis_hplc Analyze aliquots at different time points (e.g., 0, 2, 8, 24h) by HPLC-UV cond_light->analysis_hplc cond_ph->analysis_hplc cond_temp->analysis_hplc analysis_data Compare peak area of the parent compound and identify any new degradation peaks analysis_hplc->analysis_data

Caption: Workflow for assessing the stability of this compound.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound.

G cluster_main cluster_products A This compound B 3-bromobenzenesulfonic acid + ethylamine A->B  Hydrolysis (Acidic conditions) C N-ethylbenzenesulfonamide + other brominated species A->C  Photodegradation (UV light)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Synthesis of 3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-bromo-N-ethylbenzenesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges and side reactions encountered during this synthesis, ensuring a successful and efficient outcome.

Introduction: The Synthetic Pathway

The synthesis of this compound is a standard nucleophilic substitution reaction. It typically proceeds by reacting 3-bromobenzenesulfonyl chloride with ethylamine in the presence of a base to neutralize the hydrochloric acid byproduct. While straightforward in principle, the reaction is susceptible to several side reactions that can impact yield and purity.

Core Reaction Scheme:

Reaction_Scheme reactant1 3-Bromobenzenesulfonyl Chloride plus1 + reactant2 Ethylamine (CH3CH2NH2) plus2 + base Base (e.g., Pyridine, TEA) arrow product This compound byproduct Base-HCl Salt

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing explanations for their causes and actionable protocols to mitigate them.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields are most often traced back to two key issues: hydrolysis of the starting sulfonyl chloride and incomplete reaction.

  • Cause 1: Hydrolysis of 3-Bromobenzenesulfonyl Chloride 3-bromobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[1][2] This reaction consumes your starting material, converting it into the unreactive 3-bromobenzenesulfonic acid, which will be removed during the basic workup, thus lowering your isolated yield.[3][4]

    • Troubleshooting Protocol: Ensuring Anhydrous Conditions

      • Glassware: Flame-dry or oven-dry all glassware (reaction flask, dropping funnel, condenser) immediately before use and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

      • Solvents: Use anhydrous solvents. If not purchased as anhydrous, solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be dried over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF) and distilled.

      • Reagents: Ensure the ethylamine and base (e.g., triethylamine, pyridine) are anhydrous.

  • Cause 2: Incomplete Reaction If the reaction is not allowed to proceed to completion, a significant amount of starting material will remain.

    • Troubleshooting Protocol: Reaction Monitoring & Optimization

      • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 3-bromobenzenesulfonyl chloride. A common mobile phase is a mixture of hexane and ethyl acetate.

      • Temperature: The initial addition of the sulfonyl chloride to the amine solution should be performed at a low temperature (0 °C) to control the exothermic reaction.[5] Afterward, allowing the reaction to slowly warm to room temperature and stir for several hours (2-12 h) can ensure completion.

      • Stoichiometry: Using a slight excess of ethylamine (1.1 to 1.2 equivalents) can help drive the reaction to completion.

Q2: My NMR and Mass Spec data show a significant impurity with a higher molecular weight. What is it and how do I prevent it?

A2: This is a classic sign of the formation of a di-sulfonylated byproduct, N,N-bis(3-bromophenylsulfonyl)ethylamine . This side reaction is one of the most common challenges in the sulfonylation of primary amines.[5]

  • Mechanism of Formation: After the desired mono-sulfonamide is formed, the N-H proton becomes acidic. In the presence of a base, this proton can be removed to create a nucleophilic sulfonamide anion.[5] This anion can then attack a second molecule of 3-bromobenzenesulfonyl chloride, leading to the di-sulfonylated impurity.

Side_Reaction A Primary Sulfonamide (Desired Product) C Sulfonamide Anion (Nucleophilic) A->C -H+ B Base B->C E Di-sulfonylated Byproduct (Undesired) C->E Attacks D 3-Bromobenzenesulfonyl Chloride (Excess) D->E

Caption: Formation of the di-sulfonylated byproduct.

  • Prevention & Mitigation Strategies:

StrategyRationale & ExplanationProtocol
Control Stoichiometry The most direct way to prevent the second sulfonylation is to limit the availability of the sulfonyl chloride after the primary amine has been consumed.Use a slight excess of the primary amine (1.1-1.5 eq.) relative to the sulfonyl chloride (1.0 eq.).[5] This ensures the sulfonyl chloride is the limiting reagent.
Slow, Controlled Addition Adding the sulfonyl chloride slowly to the amine solution keeps its instantaneous concentration low, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.[5][6]Dissolve the ethylamine and base in the solvent and cool to 0 °C. Add a solution of 3-bromobenzenesulfonyl chloride dropwise over 30-60 minutes using a pressure-equalizing dropping funnel.
Lower Reaction Temperature Lower temperatures decrease the rate of both reactions but can disproportionately slow the less favorable second sulfonylation, thereby improving selectivity.[5][6]Maintain the reaction temperature at 0 °C during the addition and for 1-2 hours afterward before allowing it to warm to room temperature.
Choice of Base A bulky, non-nucleophilic base like Diisopropylethylamine (DIPEA) can be effective. A very strong base in large excess can increase the concentration of the sulfonamide anion, promoting the side reaction.[6]Use a tertiary amine base like triethylamine or pyridine in stoichiometric amounts (1.0-1.1 eq.) to scavenge the HCl produced.
Q3: After quenching my reaction with water, I'm left with a persistent, oily residue that contaminates my product. What is this?

A3: This oily residue is almost certainly unreacted 3-bromobenzenesulfonyl chloride.[3] It is a viscous oil that is slow to hydrolyze in neutral or cold water and is soluble in most organic solvents used for extraction.[1][3]

  • Troubleshooting Protocol: Effective Quenching and Workup To remove the excess sulfonyl chloride, it must be converted into a water-soluble species before extraction.

    • Quenching with Aqueous Base: After the reaction is complete (as determined by TLC), slowly add a dilute aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). This will rapidly hydrolyze the remaining sulfonyl chloride to the water-soluble sodium 3-bromobenzenesulfonate salt.[3] Caution: This method is not suitable if your final product is sensitive to strong bases.

    • Quenching with a Scavenger Amine: Add a simple, water-soluble amine like aqueous ammonia to the reaction mixture. This will react with the excess sulfonyl chloride to form a water-soluble sulfonamide that can be easily removed in the aqueous layer during workup.[3]

    • Extraction: After quenching, proceed with a standard liquid-liquid extraction. The organic layer (e.g., DCM or Ethyl Acetate) will contain your desired product, while the water-soluble byproducts will remain in the aqueous layer. Perform a final wash of the organic layer with brine to remove residual water.

Q4: My final product is contaminated with an acidic impurity, 3-bromobenzenesulfonic acid. How can I remove it?

A4: This indicates that either the initial hydrolysis of the sulfonyl chloride was significant or the basic wash during workup was insufficient to remove the resulting sulfonic acid. While the salt of the sulfonic acid is very water-soluble, the acid itself can have some solubility in organic solvents.[3]

  • Purification Protocol: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic solution thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will deprotonate the acidic sulfonic acid, forming the sodium salt which will partition into the aqueous layer.

    • Repeat the wash 2-3 times.

    • Check the pH of the final aqueous wash to ensure it is basic.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Workflow for Troubleshooting Side Reactions

Caption: A troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Recrystallization of 3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-bromo-N-ethylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through crystallization. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am starting with crude this compound. How do I select an appropriate solvent for recrystallization?

Answer:

Solvent selection is the most critical step for a successful recrystallization.[1] An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.[2][3] Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.

Given the structure of this compound—an aromatic sulfonamide—we can predict its solubility behavior. The polar sulfonamide group (-SO₂NH-) and the nonpolar bromophenyl and ethyl groups give the molecule an intermediate polarity. Therefore, solvents of intermediate polarity, such as alcohols, are excellent starting points.

Recommended Action: Perform Small-Scale Solubility Tests.

Before committing your entire batch of crude material, test a range of solvents with a small amount (5-10 mg) of your compound. This empirical approach is the most reliable method for identifying the optimal solvent system.[1][4]

Protocol 1: Qualitative Solvent Screening

  • Preparation: Label a series of small test tubes, one for each candidate solvent.

  • Dispensing Solute: Add ~10 mg of your crude this compound to each tube.

  • Solvent Addition (Cold): Add the solvent dropwise (e.g., 0.2 mL at a time) at room temperature and vortex or shake vigorously after each addition. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.

  • Solvent Addition (Hot): If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until the solid just dissolves completely.[1]

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: A good solvent will yield a high quantity of crystalline precipitate upon cooling.

Table 1: Expected Solubility Behavior & Solvent Selection Guide

Solvent ClassExample(s)Expected Behavior for this compoundSuitability for Recrystallization
Polar Protic Ethanol, Isopropanol, WaterGood solubility when hot, poor solubility when cold.[1] Water is unlikely to be a good single solvent but can be used as an anti-solvent.Excellent. Ethanol or isopropanol are highly recommended starting points.
Polar Aprotic Acetone, Ethyl AcetateLikely to have high solubility even at room temperature.Poor as a single solvent. May be suitable as the "good" solvent in a mixed-solvent system.
Nonpolar Hexane, TolueneLikely to have very low solubility even when hot.Poor as a single solvent. May be suitable as the "anti-solvent" in a mixed-solvent system.
Chlorinated Dichloromethane (DCM)Likely to have high solubility even at room temperature.Poor as a single solvent.
Q2: My compound has "oiled out," forming liquid droplets instead of solid crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. The undissolved solute forms a supercooled liquid (an oil) rather than a solid crystalline lattice. This is a common issue when the solution is cooled too rapidly or when the concentration of the solute is excessively high.[5] Impurities can also depress the melting point of the crude material, making it more prone to oiling out.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-15% more) to slightly decrease the saturation point.[5]

  • Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote proper crystal formation. Rapid cooling, such as immediately placing the flask in an ice bath, is a primary cause of oiling out.[2]

  • Lower the Saturation Temperature: Add more of the primary solvent to reduce the overall concentration. This lowers the temperature at which the solution becomes saturated, which may now be below the compound's melting point.

  • Use a Different Solvent: If the problem persists, the boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

Q3: No crystals are forming even after the solution has cooled completely in an ice bath. What should I do?

Answer:

The absence of crystal formation indicates that the solution is not supersaturated, or that the activation energy for nucleation has not been overcome. This usually means either too much solvent was used, or the cooling has not been sufficient.

Methods to Induce Crystallization:

  • Scratch the Surface: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[5] The microscopic scratches provide a nucleation site for crystals to begin forming.

  • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution.[5] This provides a template for further crystal growth.

  • Reduce Solvent Volume: The most common reason for no crystal growth is using too much solvent.[5] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30%) to increase the solute concentration, and then repeat the cooling process.

  • Use an Anti-Solvent: If you are using a solvent in which your compound is very soluble (e.g., acetone), you can slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., hexane or water) until the solution becomes persistently cloudy.[6] Then, add a few drops of the primary solvent to redissolve the cloudiness and cool slowly.

Q4: My final yield is very low. What are the common causes and how can I maximize recovery?

Answer:

A low yield (e.g., <50%) can result from several factors during the recrystallization process. While some loss of product is inevitable as it remains dissolved in the mother liquor, this can be minimized.[7]

Common Causes and Solutions:

  • Excess Solvent: Using too much solvent is the most frequent cause of poor yield.[5] Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Incomplete Cooling: Ensure the solution is thoroughly cooled. After it reaches room temperature, cool it further in an ice-water bath for at least 30 minutes to maximize precipitation.[6]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities and crystals formed in the funnel, you have lost product. To prevent this, use a pre-warmed funnel and flask, and keep the solution at a rolling boil during filtration.[6]

  • Washing with Room Temperature Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product. Always wash the filter cake with a minimal amount of ice-cold solvent.[1]

Visualized Workflows and Protocols

The following diagrams and protocols provide a systematic approach to the recrystallization of this compound.

Diagram 1: Solvent Selection Workflow

SolventSelection Start Start: Crude This compound Test Test Solubility in Small-Scale (~10mg) Start->Test Cold Is it soluble in cold solvent? Test->Cold Hot Is it soluble in hot solvent? Cold->Hot No MixedSolvent Consider for Mixed Solvent System. Cold->MixedSolvent Yes Cool Do crystals form upon cooling? Hot->Cool Yes BadSolvent Poor Solvent. Try another. Hot->BadSolvent No GoodSolvent Good Single Solvent. Proceed to Protocol 2. Cool->GoodSolvent Yes Cool->BadSolvent No

Caption: A decision tree to guide the selection of a suitable crystallization solvent.

Protocol 2: Single-Solvent Recrystallization

This is the most common and straightforward method for purifying solids.

  • Dissolution: Place the crude this compound powder in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add a minimal amount of your chosen solvent (e.g., ethanol) and, while stirring or swirling, bring the mixture to a gentle boil on a hot plate.[6]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[1]

  • Decolorization (Optional): If the solution has a colored tint from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute weight). Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration. Use a pre-warmed short-stemmed funnel and fluted filter paper, filtering into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[1]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of solvent.

Diagram 2: Troubleshooting Common Recrystallization Issues

Troubleshooting Start Problem Encountered During Cooling OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Yield is Poor? Start->LowYield OilingOut->NoCrystals No Reheat Reheat to Dissolve Oil OilingOut->Reheat Yes NoCrystals->LowYield No Scratch Scratch Flask with Glass Rod NoCrystals->Scratch Yes CheckSolvent Used Minimum Hot Solvent? LowYield->CheckSolvent Yes AddSolvent Add More Hot Solvent (10-15%) Reheat->AddSolvent SlowCool Cool Slowly (Insulate Flask) AddSolvent->SlowCool Success Problem Solved SlowCool->Success Seed Add a Seed Crystal Scratch->Seed If no success ReduceVolume Boil Off Some Solvent and Re-cool Seed->ReduceVolume If no success ReduceVolume->Success CheckSolvent->ReduceVolume No CheckCooling Cooled Thoroughly in Ice Bath? CheckSolvent->CheckCooling Yes WashCold Washed Crystals with Ice-Cold Solvent? CheckCooling->WashCold Yes CheckCooling->Success No, re-cool WashCold->Success Yes WashCold->Success No, re-evaluate wash

Caption: A troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Synthesis of 3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-N-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific sulfonamide synthesis. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.

Introduction to the Synthesis

The preparation of this compound typically involves the reaction of 3-bromobenzenesulfonyl chloride with ethylamine. This is a classic nucleophilic substitution reaction at the sulfonyl group. While straightforward in principle, the success of this synthesis is highly dependent on careful control of reaction conditions to avoid common side reactions that can drastically reduce the yield and complicate purification.

This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your synthesis.

Troubleshooting Guide & FAQs

Here, we address the most common issues reported by researchers in the field.

FAQ 1: My yield of this compound is consistently low. What are the most likely causes?

Low yields in this sulfonamide synthesis can often be traced back to a few critical factors.[1][2] The primary culprits are typically related to the stability of the starting materials and the reaction conditions.

  • Hydrolysis of 3-bromobenzenesulfonyl Chloride: The sulfonyl chloride starting material is highly electrophilic and susceptible to hydrolysis by moisture.[1] Any water present in the reaction will convert the reactive sulfonyl chloride into the unreactive 3-bromobenzenesulfonic acid, which will not react with ethylamine.

  • Inappropriate Base or Solvent Selection: The choice of base is crucial for neutralizing the HCl generated during the reaction.[2] An unsuitable base can either be non-basic enough, leading to the protonation of ethylamine and reducing its nucleophilicity, or it can introduce competing side reactions. The solvent must effectively dissolve both reactants without participating in the reaction.

  • Side Reactions: The most common side reaction with primary amines like ethylamine is the formation of a bis-sulfonated product, where two molecules of the sulfonyl chloride react with one molecule of the amine.[1]

To systematically address these issues, consider the following troubleshooting workflow:

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Reagents 1. Verify Reactant Quality & Stoichiometry Start->Check_Reagents Optimize_Conditions 2. Optimize Reaction Conditions Start->Optimize_Conditions Analyze_Workup 3. Analyze Workup & Purification Start->Analyze_Workup Sulfonyl_Chloride Freshness of 3-bromobenzenesulfonyl chloride? Check_Reagents->Sulfonyl_Chloride Ethylamine_Purity Purity of ethylamine? Check_Reagents->Ethylamine_Purity Stoichiometry Correct stoichiometry used? Check_Reagents->Stoichiometry Anhydrous Strictly anhydrous conditions? Optimize_Conditions->Anhydrous Base Appropriate base (e.g., pyridine, triethylamine)? Optimize_Conditions->Base Solvent Inert solvent (e.g., DCM, THF)? Optimize_Conditions->Solvent Temperature Optimal temperature control? Optimize_Conditions->Temperature Extraction Product loss during extraction? Analyze_Workup->Extraction Purification Inefficient purification method? Analyze_Workup->Purification

Caption: Troubleshooting workflow for low yield.

FAQ 2: I suspect my 3-bromobenzenesulfonyl chloride has degraded. How can I confirm this and what precautions should I take?

Degradation of 3-bromobenzenesulfonyl chloride, primarily through hydrolysis, is a very common issue.[1]

  • Confirmation of Degradation: The most straightforward way to check for degradation is to run a small-scale test reaction with fresh, high-purity ethylamine and meticulously dried solvent and glassware. If this test reaction yields the desired product in a higher yield, it strongly suggests your stock of 3-bromobenzenesulfonyl chloride has degraded. You can also analyze the starting material by ¹H NMR to look for the appearance of signals corresponding to 3-bromobenzenesulfonic acid.

  • Precautions:

    • Storage: Always store 3-bromobenzenesulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

    • Handling: Handle the reagent quickly and in a dry environment (e.g., a glove box or under a stream of inert gas).

    • Use Fresh Reagent: It is always best to use a fresh bottle of the sulfonyl chloride or to purify the existing stock if degradation is suspected.[1]

FAQ 3: What is the optimal base and solvent for this reaction, and why?

The choice of base and solvent is critical for maximizing the yield of this compound.[2]

  • Base Selection: A non-nucleophilic organic base is highly recommended.[1]

    • Pyridine or Triethylamine (TEA): These are excellent choices as they are strong enough to neutralize the HCl byproduct, but they are not nucleophilic enough to compete with ethylamine in reacting with the sulfonyl chloride.[3] Pyridine can also act as a catalyst in some cases.

    • Why not an inorganic base like NaOH? While Schotten-Baumann conditions using an aqueous base are possible, they significantly increase the risk of hydrolyzing the 3-bromobenzenesulfonyl chloride, which can lead to lower yields.[1]

  • Solvent Selection: The solvent should be inert and capable of dissolving both reactants.

    • Dichloromethane (DCM) or Tetrahydrofuran (THF): These are common and effective choices. They are aprotic and will not react with the sulfonyl chloride. They also have good solubility for both the sulfonyl chloride and the ethylamine-base mixture.

ParameterRecommendedRationale
Base Pyridine or TriethylamineNon-nucleophilic, neutralizes HCl byproduct effectively.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Inert, aprotic, good solubility for reactants.
FAQ 4: I am observing an unexpected byproduct in my reaction. What could it be?

The most likely byproduct, especially when using a primary amine like ethylamine, is the bis-sulfonated product, N-ethyl-N,N-bis(3-bromophenylsulfonyl)amine.[1]

Side_Reaction Reactants 3-bromobenzenesulfonyl chloride + Ethylamine Desired_Product This compound (Desired Product) Reactants->Desired_Product 1 eq. Sulfonyl Chloride Side_Product N-ethyl-N,N-bis(3-bromophenylsulfonyl)amine (Side Product) Desired_Product->Side_Product + 1 eq. Sulfonyl Chloride Excess_Sulfonyl_Chloride Excess 3-bromobenzenesulfonyl chloride Excess_Sulfonyl_Chloride->Side_Product

References

Identification of byproducts in "3-bromo-N-ethylbenzenesulfonamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-bromo-N-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) about Byproduct Identification

Q1: What are the most common byproducts I should expect in the synthesis of this compound?

A1: The synthesis of this compound from 3-bromobenzenesulfonyl chloride and ethylamine is generally a robust reaction. However, several byproducts can arise from side reactions involving the starting materials and intermediates, or from impurities present in the starting materials. The most common byproducts include:

  • 3-Bromobenzenesulfonic acid: This is a result of the hydrolysis of the starting material, 3-bromobenzenesulfonyl chloride. This is often the most prevalent impurity if the reaction is not performed under strictly anhydrous conditions.

  • N,N-bis(3-bromophenylsulfonyl)ethylamine: This byproduct is formed from the di-sulfonylation of ethylamine. This can occur if there is a localized excess of the sulfonyl chloride relative to the ethylamine.

  • Isomeric N-ethylbenzenesulfonamides (ortho- and para-): These impurities originate from the starting material, 3-bromobenzenesulfonyl chloride, which may contain ortho- and para-isomers from its synthesis via chlorosulfonation of bromobenzene.

  • Bis(3-bromophenyl) sulfone: This can be a minor impurity carried over from the synthesis of 3-bromobenzenesulfonyl chloride, where it is a known byproduct of the chlorosulfonation reaction.

Q2: How can I detect these byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for the effective identification of byproducts.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the reaction progress and detecting the presence of multiple components. The product and byproducts will likely have different polarities and thus different Rf values.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your product and the relative amounts of byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Mass Spectrometry (MS): Essential for determining the molecular weights of the components in your mixture, which is a key step in identifying unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any significant byproducts. Characteristic shifts in the aromatic and aliphatic regions can help distinguish between the desired product and its isomers or other related impurities.

Q3: What is the likely cause of a low yield in my synthesis?

A3: A low yield can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be checked by TLC or HPLC analysis of the crude reaction mixture.

  • Hydrolysis of the starting material: As mentioned, 3-bromobenzenesulfonyl chloride is sensitive to moisture. Inadequate drying of glassware, solvents, or reagents can lead to significant hydrolysis, reducing the amount of starting material available for the desired reaction.

  • Formation of byproducts: The formation of significant amounts of byproducts, particularly the di-sulfonated product, will consume the starting materials and lower the yield of the desired mono-sulfonamide.

  • Losses during workup and purification: The product may be lost during extraction, washing, or purification steps. Optimizing these procedures is crucial for maximizing the isolated yield.

Troubleshooting Guide for Unexpected Byproducts

This section provides a structured approach to identifying and mitigating the formation of common byproducts.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Significant peak corresponding to the molecular weight of 3-bromobenzenesulfonic acid in MS analysis. Hydrolysis of 3-bromobenzenesulfonyl chloride.Ensure anhydrous conditions: Dry all glassware in an oven prior to use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
A higher molecular weight byproduct is observed, consistent with di-sulfonylation. Localized excess of 3-bromobenzenesulfonyl chloride during the addition of ethylamine.Slow, controlled addition: Add the ethylamine solution dropwise to a stirred solution of the sulfonyl chloride at a low temperature (e.g., 0 °C) to maintain a stoichiometric balance. Use a slight excess of ethylamine: A small excess of the amine can help to ensure complete reaction of the sulfonyl chloride and minimize di-sulfonylation.
HPLC or NMR analysis indicates the presence of isomers. Impurities in the starting 3-bromobenzenesulfonyl chloride.Source high-purity starting materials: If possible, obtain a certificate of analysis for the 3-bromobenzenesulfonyl chloride to check for isomeric purity. Purification of the starting material: If isomeric impurities are significant, consider purifying the sulfonyl chloride by recrystallization or distillation before use.
A non-polar byproduct is observed, potentially bis(3-bromophenyl) sulfone. Impurity carried over from the synthesis of the starting material.Purification of the final product: This byproduct can usually be separated from the desired sulfonamide by column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of ethylamine (1.1 eq) in the same anhydrous solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Visualization of Reaction Pathways

Main Reaction and Key Byproduct Formations

G cluster_main Main Reaction cluster_byproducts Byproduct Formation A 3-Bromobenzenesulfonyl Chloride C This compound (Desired Product) A->C + Ethylamine D 3-Bromobenzenesulfonic Acid A->D + H₂O (Hydrolysis) E N,N-bis(3-bromophenylsulfonyl)ethylamine A->E + this compound B Ethylamine B->C F Isomeric Sulfonamides (o-, p-) G Isomeric 3-Bromobenzenesulfonyl Chloride (starting material impurity) G->F + Ethylamine

Caption: Main reaction pathway and major side reactions in the synthesis of this compound.

Workflow for Byproduct Identification and Troubleshooting

G cluster_workflow Troubleshooting Workflow Start Reaction Complete TLC TLC Analysis Start->TLC HPLC HPLC-MS Analysis TLC->HPLC Unexpected Spots NMR NMR Analysis HPLC->NMR Identify Masses Identify Identify Byproducts NMR->Identify Determine Structures Troubleshoot Implement Corrective Actions Identify->Troubleshoot Optimize Optimized Synthesis Troubleshoot->Optimize

Caption: A systematic workflow for identifying and troubleshooting byproduct formation.

Validation & Comparative

A Comparative Guide to the Predicted Biological Activity of 3-bromo-N-ethylbenzenesulfonamide and 4-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Structures and Physicochemical Properties

The isomeric difference between 3-bromo-N-ethylbenzenesulfonamide and 4-bromo-N-ethylbenzenesulfonamide lies in the position of the bromine atom on the phenyl ring. This seemingly minor structural change can have significant implications for the molecule's electronic distribution, steric profile, and overall conformation, which in turn are expected to dictate its interactions with biological targets.

PropertyThis compound4-bromo-N-ethylbenzenesulfonamide
Molecular Formula C₈H₁₀BrNO₂SC₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol 264.14 g/mol
Predicted LogP ~2.5~2.5
Structure
alt text
alt text

Predicted Biological Activities: A Head-to-Head Comparison

Benzenesulfonamides are renowned for their inhibitory effects on a range of enzymes, most notably carbonic anhydrases (CAs) and protein kinases.[4][5][6] The biological activity of these compounds is largely attributed to the sulfonamide moiety, which can coordinate with metal ions in enzyme active sites (like the zinc ion in CAs) or form key hydrogen bonds.[7]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[8] They are involved in numerous physiological and pathological processes, making them attractive drug targets for conditions like glaucoma, epilepsy, and cancer.[9][10] The primary sulfonamide group is a classic zinc-binding group, and its derivatives are among the most potent CA inhibitors.[7]

Hypothesis: Both 3-bromo- and 4-bromo-N-ethylbenzenesulfonamide are predicted to be inhibitors of various carbonic anhydrase isoforms. The key difference in their potency and isoform selectivity will likely arise from the interaction of the bromophenyl ring with residues in the enzyme's active site.

  • 4-bromo-N-ethylbenzenesulfonamide: The para-position of the bromine atom in this isomer allows for a more linear extension from the sulfonamide group. In the active site of many CA isoforms, this could facilitate favorable interactions with hydrophobic residues or form halogen bonds, potentially leading to higher affinity. The tail of the inhibitor, in this case, the 4-bromophenyl group, plays a crucial role in establishing isoform-specific interactions.[11]

  • This compound: The meta-position of the bromine atom results in a different spatial orientation of the substituent. This may lead to steric clashes with certain residues in the active site of some CA isoforms, potentially reducing its inhibitory activity compared to the 4-bromo isomer. However, for other isoforms, this altered geometry might be advantageous, leading to a different selectivity profile.

Supporting Evidence from Analogs: Studies on various substituted benzenesulfonamides have consistently shown that the nature and position of the substituent on the phenyl ring are critical determinants of CA inhibitory potency and selectivity.[7][11] For instance, halogenated benzenesulfonamides have been extensively explored as potent CA inhibitors.

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[12] The sulfonamide moiety can act as a hinge-binder in the ATP-binding pocket of many kinases, making sulfonamide-containing compounds a rich source of kinase inhibitors.[13]

Hypothesis: Both isomers have the potential to act as kinase inhibitors. The position of the bromine atom will likely influence their selectivity and potency against different kinases.

  • 4-bromo-N-ethylbenzenesulfonamide: The para-substitution may allow the bromophenyl group to extend into a hydrophobic pocket within the kinase ATP-binding site, a common feature exploited in the design of potent and selective kinase inhibitors.

  • This compound: The meta-substitution might orient the bromine atom towards a different region of the ATP-binding site, potentially leading to a different kinase selectivity profile. This could be advantageous if it avoids interactions with off-target kinases or engages with a specific pocket in the target kinase.

Supporting Evidence from Analogs: Numerous benzenesulfonamide derivatives have been reported as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TrkA).[13][14] The structure-activity relationship studies in these reports often highlight the importance of the substitution pattern on the phenyl ring for achieving high potency and selectivity.

Proposed Experimental Workflows for Validation

To empirically validate the predicted biological activities and elucidate the differences between the two isomers, a series of in vitro assays are proposed.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay will determine the inhibitory potency (IC₅₀) of the compounds against a panel of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - CA Enzyme - p-NPA Substrate - Assay Buffer - Test Compounds prep_plate Prepare 96-well plate with serial dilutions of test compounds prep_reagents->prep_plate pre_incubate Add CA enzyme to wells and pre-incubate with compounds prep_plate->pre_incubate initiate_reaction Initiate reaction by adding p-NPA substrate pre_incubate->initiate_reaction measure_abs Measure absorbance at 405 nm kinetically initiate_reaction->measure_abs calc_rate Calculate reaction rates measure_abs->calc_rate calc_inhibition Calculate % inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 values calc_inhibition->determine_ic50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (3-bromo- and 4-bromo-N-ethylbenzenesulfonamide) and a known CA inhibitor (e.g., Acetazolamide) in DMSO.[1]

    • Prepare a working solution of the desired human carbonic anhydrase isoform in the appropriate assay buffer (e.g., Tris-HCl).[1]

    • Prepare a fresh solution of the substrate, p-nitrophenyl acetate (p-NPA), in a suitable solvent like acetonitrile.[1]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add serial dilutions of the test compounds and the control inhibitor to the respective wells. Include a vehicle control (DMSO) for 100% enzyme activity.

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[1]

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.[1]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

This assay will determine the inhibitory potency (IC₅₀) of the compounds against a panel of relevant protein kinases. A common method is a luminescence-based assay that measures ATP consumption.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Test Compounds prep_plate Prepare 96-well plate with serial dilutions of test compounds prep_reagents->prep_plate add_kinase Add kinase to wells containing compounds prep_plate->add_kinase initiate_reaction Initiate reaction by adding ATP/substrate mix add_kinase->initiate_reaction incubate Incubate to allow for phosphorylation initiate_reaction->incubate stop_reaction Stop reaction and deplete remaining ATP incubate->stop_reaction add_detection_reagent Add detection reagent to convert ADP to ATP and generate light stop_reaction->add_detection_reagent measure_lum Measure luminescence add_detection_reagent->measure_lum calc_inhibition Calculate % inhibition measure_lum->calc_inhibition determine_ic50 Determine IC50 values calc_inhibition->determine_ic50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and a known kinase inhibitor (e.g., Staurosporine) in DMSO.[2]

    • Prepare working solutions of the target kinase, its specific substrate, and ATP in a kinase assay buffer.[2]

  • Assay Procedure:

    • In a white, opaque 96-well plate, add serial dilutions of the test compounds and the control inhibitor to the respective wells. Include a vehicle control (DMSO).

    • Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.[2]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[2]

  • Signal Detection (e.g., using ADP-Glo™ Assay):

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.[2]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

While direct experimental comparisons are pending, the principles of medicinal chemistry and the extensive body of literature on benzenesulfonamides allow for a reasoned, predictive analysis of the biological activities of this compound and 4-bromo-N-ethylbenzenesulfonamide. Both compounds are anticipated to exhibit inhibitory activity against carbonic anhydrases and protein kinases. The key differentiator is expected to be the influence of the bromine atom's position on the potency and selectivity towards different isoforms and kinase targets. The 4-bromo isomer, with its linear geometry, may exhibit stronger interactions in many enzyme active sites, while the 3-bromo isomer could possess a unique selectivity profile due to its altered steric and electronic properties. The experimental workflows detailed in this guide provide a clear path for the empirical validation of these predictions and for uncovering the full therapeutic potential of these intriguing molecules.

References

A Comparative Guide to Benzenesulfonamide Derivatives in Cancer Research: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a diverse and potent class of therapeutic agents. In oncology, these derivatives have emerged as a versatile tool, targeting a spectrum of molecular machinery crucial for cancer cell proliferation, survival, and metastasis. This guide provides a comparative analysis of various classes of benzenesulfonamide derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of these promising anticancer compounds.

The Architectural Versatility of the Benzenesulfonamide Scaffold

The intrinsic chemical properties of the benzenesulfonamide group—its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allowing for precise spatial orientation of substituents—make it an ideal anchor for designing targeted therapies. By strategically modifying the "tail" of the benzenesulfonamide core, medicinal chemists can achieve high affinity and selectivity for various enzymatic targets. This "tail approach" has led to the development of several distinct classes of benzenesulfonamide-based anticancer agents, each with a unique mode of action.[1]

Key Classes of Benzenesulfonamide Derivatives in Oncology: A Comparative Overview

This section will compare three major classes of benzenesulfonamide derivatives that have shown significant promise in cancer research: Carbonic Anhydrase Inhibitors, Kinase Inhibitors, and Tubulin Polymerization Modulators.

Carbonic Anhydrase Inhibitors: Targeting the Tumor Microenvironment

Mechanism of Action: Tumor cells, particularly those in hypoxic (low oxygen) environments, upregulate specific isoforms of carbonic anhydrase (CA), notably CA IX and CA XII.[2][3][4] These membrane-bound enzymes play a critical role in maintaining the pH balance of the tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, they contribute to extracellular acidosis, which promotes tumor invasion, metastasis, and resistance to therapy.[3] Benzenesulfonamide-based CA inhibitors (CAIs) mimic the tetrahedral transition state of the CO2 hydration reaction, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[1]

Comparative Analysis of Representative Compounds:

CompoundTarget IsoformsKey Features & Reported ActivityReference
Acetazolamide (AAZ) Broad-spectrum CA inhibitorA clinically used diuretic, often serving as a reference compound in CAI studies.[2]
SLC-0111 Selective for CA IX and CA XIIA ureido-substituted benzenesulfonamide that has entered Phase Ib/II clinical trials. It shows promising anti-proliferative effects in various cancer cell lines, particularly under hypoxic conditions.[3][5][6][7][3][5][6][7]
FC-531 Selective for CA IXA derivative of SLC-0111 with potent anti-tumor and anti-metastatic activity demonstrated in vitro and in vivo.[3][3]
Benzenesulfonamides with cyanoacrylamide moieties Potent CA IX and CA XII inhibitorsExhibit low nanomolar to subnanomolar inhibitory activity against tumor-associated CAs, with lower efficacy against cytosolic isoforms CA I and II.[4][4]

Signaling Pathway:

CA_Inhibition cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA_IX_XII CA IX / CA XII (Membrane Bound) HIF-1α->CA_IX_XII upregulates H_HCO3 H+ + HCO3- CA_IX_XII->H_HCO3 CO2_H2O CO2 + H2O CO2_H2O->CA_IX_XII catalyzes Intracellular_pH_regulation Intracellular pH Regulation (Alkaline) H_HCO3->Intracellular_pH_regulation Extracellular_Acidosis Extracellular Acidosis (Low pH) H_HCO3->Extracellular_Acidosis protons pumped out Cell_Proliferation_Survival Cell Proliferation & Survival Intracellular_pH_regulation->Cell_Proliferation_Survival Invasion_Metastasis Invasion & Metastasis Extracellular_Acidosis->Invasion_Metastasis Benzenesulfonamide_CAI Benzenesulfonamide CA Inhibitor Benzenesulfonamide_CAI->CA_IX_XII inhibits

Caption: Inhibition of Carbonic Anhydrase IX/XII by Benzenesulfonamide Derivatives.

Kinase Inhibitors: Disrupting Oncogenic Signaling Cascades

Mechanism of Action: Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Benzenesulfonamide derivatives have been successfully developed as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and intracellular kinases. They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Comparative Analysis of Representative Compounds:

CompoundTarget Kinase(s)Key Features & Reported ActivityReference
Pazopanib VEGFR, PDGFR, c-KitA multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. The sulfonamide group is crucial for its interaction with the VEGFR.[8][8]
Compound 7k (NSC781406) PI3K/mTOR dual inhibitorA propynyl-substituted benzenesulfonamide derivative with potent in vivo efficacy against hepatocellular carcinoma.[9][9]
AL106 TrkAA benzenesulfonamide analog identified as a potential anti-glioblastoma agent, inducing cell death with an IC50 of 58.6 µM in U87 cells.[10][10]
Triazole-linked benzenesulfonamides VEGFR1, TGFβ2Hybrid molecules demonstrating significant anticancer effects against colorectal cancer cell lines, with IC50 values in the low micromolar range.[11][11]

Signaling Pathway:

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, TrkA) Growth_Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation_Survival Benzenesulfonamide_KI Benzenesulfonamide Kinase Inhibitor Benzenesulfonamide_KI->RTK inhibits Benzenesulfonamide_KI->PI3K inhibits Benzenesulfonamide_KI->mTOR inhibits

Caption: Inhibition of Kinase Signaling Pathways by Benzenesulfonamide Derivatives.

Tubulin Polymerization Modulators: Inducing Cell Cycle Arrest and Apoptosis

Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their proper function is critical for cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with tubulin polymerization dynamics can arrest cells in mitosis, leading to apoptosis. Some benzenesulfonamide derivatives have been shown to interact with tubulin, either by promoting or inhibiting its polymerization.[8][12]

Comparative Analysis of Representative Compounds:

CompoundMechanismKey Features & Reported ActivityReference
BS1 Enhances tubulin polymerizationA quinazoline sulfonate that significantly enhances tubulin polymerization, even more strongly than paclitaxel, and causes a strong G2/M cell cycle arrest.[8][8]
BA-3b Inhibits tubulin polymerizationA potent compound with IC50 values ranging from 0.007 to 0.036 µM against a panel of seven cancer cell lines, including drug-resistant lines.[12][12]

Experimental Workflow:

Tubulin_Assay_Workflow Start Start Prepare_Tubulin Prepare Purified Tubulin Solution Start->Prepare_Tubulin Add_Compound Add Benzenesulfonamide Derivative or Control Prepare_Tubulin->Add_Compound Initiate_Polymerization Initiate Polymerization (e.g., by warming to 37°C) Add_Compound->Initiate_Polymerization Monitor_Absorbance Monitor Absorbance at 340 nm over time Initiate_Polymerization->Monitor_Absorbance Analyze_Data Analyze Polymerization Kinetics Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Tubulin Polymerization Assay.

Experimental Protocols for Evaluation

To ensure the scientific rigor of studies involving benzenesulfonamide derivatives, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the inhibition of CA-catalyzed hydration of CO2. The esterase activity of CA using 4-nitrophenyl acetate (4-NPA) as a substrate is a commonly used method, where the hydrolysis of 4-NPA to 4-nitrophenol is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a solution of the purified human CA isoform (e.g., hCA II or hCA IX) in buffer (e.g., Tris-SO4 buffer, pH 7.4). Prepare a stock solution of the benzenesulfonamide inhibitor in a suitable solvent (e.g., DMSO). Prepare a solution of 4-NPA in acetonitrile.

  • Assay Setup: In a 96-well plate, add the buffer, the CA enzyme solution, and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the 4-NPA solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.

Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a cell lysate. This technique can be used to assess the effect of benzenesulfonamide kinase inhibitors on the phosphorylation status of target kinases and their downstream effectors.

Protocol:

  • Cell Lysis: Treat cells with the benzenesulfonamide kinase inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-AKT, anti-total-AKT) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on benzenesulfonamide derivatives has illuminated key structure-activity relationships. For CA inhibitors, the nature and position of substituents on the benzene ring and the "tail" portion significantly influence isoform selectivity.[1] For kinase inhibitors, modifications that enhance interactions with specific residues in the ATP-binding pocket can improve potency and selectivity.[9][13] The hybridization of the benzenesulfonamide scaffold with other pharmacologically active moieties, such as pyrazoline and 1,2,3-triazole rings, has proven to be a fruitful strategy for developing novel anticancer agents with enhanced efficacy and selectivity.[11][14][15]

Future research will likely focus on:

  • Developing highly selective inhibitors: To minimize off-target effects and improve the therapeutic index.

  • Overcoming drug resistance: By designing novel derivatives that can inhibit mutated targets or by using them in combination therapies.

  • Improving pharmacokinetic properties: To enhance bioavailability and in vivo efficacy.

  • Exploring novel targets: Expanding the scope of benzenesulfonamide derivatives to other cancer-related targets.

The continued exploration of the chemical space around the benzenesulfonamide core, guided by a deep understanding of the underlying biology and sophisticated medicinal chemistry strategies, holds immense promise for the development of the next generation of targeted cancer therapies.

References

A Comparative Guide to Carbonic Anhydrase Inhibition: Evaluating 3-bromo-N-ethylbenzenesulfonamide in the Context of Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the carbonic anhydrase (CA) inhibitory activity of the novel compound 3-bromo-N-ethylbenzenesulfonamide against clinically established inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents targeting the carbonic anhydrase family of enzymes.

Introduction: The Critical Role of Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction essential for pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[2][3]

The fifteen known human CA isoforms (hCAs) are expressed in various tissues and cellular compartments.[4] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, edema, and certain types of cancer.[5][6] Consequently, the development of CA inhibitors (CAIs) has been a significant focus of medicinal chemistry.[7] The primary sulfonamides (R-SO₂NH₂) represent the most prominent class of CAIs, with their inhibitory action stemming from the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site.[5]

This guide focuses on the comparative analysis of a novel benzenesulfonamide derivative, this compound, and its potential as a CA inhibitor. Its activity is benchmarked against three well-characterized inhibitors:

  • Acetazolamide (AAZ): A systemic inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[8]

  • Dorzolamide (DZA): A topical inhibitor primarily used for the management of glaucoma.[3][9]

  • Brinzolamide (BRZ): Another topical inhibitor for glaucoma treatment.[9][10]

Comparative Analysis of Inhibitory Potency

While direct experimental data for this compound is not yet publicly available, we can infer its potential inhibitory profile based on established structure-activity relationships (SAR) for benzenesulfonamide derivatives.[1][7][11]

Structure-Activity Relationship (SAR) Insights for Benzenesulfonamides:

  • The Sulfonamide Group: The unsubstituted sulfonamide moiety (-SO₂NH₂) is critical for potent inhibition, as it directly coordinates with the Zn²⁺ ion in the active site.[5]

  • Aromatic Ring Substituents: The nature and position of substituents on the benzene ring significantly influence inhibitory potency and isoform selectivity.[7][12] Electron-withdrawing groups can enhance the acidity of the sulfonamide proton, potentially leading to stronger binding. The position of the substituent also plays a role in interactions with active site residues.

  • N-Substitution of the Sulfonamide: Substitution on the sulfonamide nitrogen generally reduces inhibitory activity. The N-ethyl group in this compound is expected to decrease its potency compared to an unsubstituted analog.

Predicted Inhibitory Profile of this compound:

Based on these SAR principles, we can hypothesize the following for this compound:

  • The bromo group at the meta-position is an electron-withdrawing group, which could favorably influence the acidity of a primary sulfonamide. However, its impact in the context of an N-substituted sulfonamide is less predictable without experimental data.

  • The N-ethyl group is expected to sterically hinder the optimal coordination of the sulfonamide to the zinc ion, likely resulting in a lower inhibitory potency compared to primary benzenesulfonamides.

The following table summarizes the experimentally determined inhibition constants (Kᵢ) for Acetazolamide, Dorzolamide, and Brinzolamide against key human carbonic anhydrase isoforms.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 250[13]12[8]25[12]5.7[12]
Dorzolamide >10,0000.542.44.3
Brinzolamide 3,8000.313.25.1

Note: Kᵢ values for Dorzolamide and Brinzolamide against hCA I, II, IX, and XII are compiled from multiple sources and represent a consensus from the scientific literature.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To empirically determine the inhibitory activity of this compound and other test compounds, a stopped-flow CO₂ hydrase assay is the gold standard.[14] This method measures the enzyme-catalyzed hydration of CO₂.

Principle

The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. A pH indicator is used to spectrophotometrically track the proton production. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Kᵢ).[2]

Materials and Reagents
  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test compound (this compound) and reference inhibitors (Acetazolamide, Dorzolamide, Brinzolamide) dissolved in a suitable solvent (e.g., DMSO)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)[2]

  • pH indicator solution (e.g., Phenol Red)[2]

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Assay Procedure
  • Reagent Preparation: Prepare stock solutions of the enzyme, inhibitors, and buffer. The CO₂ solution should be freshly prepared by bubbling CO₂ gas into chilled, deionized water.

  • Enzyme-Inhibitor Pre-incubation: Incubate the enzyme with various concentrations of the inhibitor for a defined period to allow for binding equilibrium to be reached.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for Phenol Red) over a short time course (10-100 seconds).[2]

  • Data Analysis: Calculate the initial rates of the reaction from the absorbance data. Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) by plotting the initial rates against the inhibitor concentration. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Workflow for determining carbonic anhydrase inhibition constants.

Carbonic Anhydrase Signaling and Mechanism of Action

Carbonic anhydrases are involved in numerous signaling pathways, primarily through their regulation of pH and bicarbonate concentration.[1] Bicarbonate itself can act as a signaling molecule, influencing the activity of various enzymes and ion transporters.

The general mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide anion (R-SO₂NH⁻) to the tetrahedrally coordinated Zn²⁺ ion at the bottom of the active site cleft. This binding displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.

CA_Signaling_Pathway cluster_cellular_effects Cellular Effects CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA HCO3 HCO₃⁻ + H⁺ CA->HCO3 pH Intracellular & Extracellular pH Regulation HCO3->pH Ion_Transport Ion Transport (e.g., Na⁺, Cl⁻, HCO₃⁻) HCO3->Ion_Transport Biosynthesis Biosynthetic Reactions (e.g., lipogenesis, gluconeogenesis) HCO3->Biosynthesis Inhibitor Sulfonamide Inhibitor (e.g., this compound) Inhibitor->CA

Simplified overview of the role of Carbonic Anhydrase.

Conclusion and Future Directions

While direct experimental validation is pending, the analysis of structure-activity relationships suggests that this compound is likely to be a less potent carbonic anhydrase inhibitor than clinically used primary sulfonamides like Acetazolamide, Dorzolamide, and Brinzolamide, primarily due to the N-ethyl substitution. However, the presence and position of the bromo substituent could modulate its isoform selectivity profile in interesting ways.

Further experimental investigation using the outlined protocol is essential to definitively characterize the inhibitory activity and isoform selectivity of this compound. Such studies will elucidate its potential as a lead compound for the development of novel, isoform-selective CA inhibitors with improved therapeutic profiles.

References

A Researcher's Guide to the Validation of Novel Chemical Probes: A Case Study Approach with 3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical biology and drug discovery, the benzenesulfonamide scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents and research tools. Its versatility allows for a diverse range of biological activities, from anticancer to antimicrobial effects.[1][2] However, the journey from a novel synthesized molecule to a validated research probe is a rigorous one, demanding a systematic and multi-faceted validation process. A well-characterized chemical probe is essential for confidently linking a specific biological target to a cellular or organismal phenotype.[3][4][5]

This guide provides a comprehensive framework for the validation of a novel benzenesulfonamide derivative, using the hypothetical compound "3-bromo-N-ethylbenzenesulfonamide" as a case study. As there is currently no publicly available data on the biological targets or activity of this specific molecule, we will treat it as a newly synthesized compound and outline the critical steps required to assess its potential as a high-quality research probe. This guide is intended for researchers, scientists, and drug development professionals seeking to validate new chemical entities for biological research.

Pillar 1: The Hallmarks of a High-Quality Research Probe

Before embarking on the experimental validation of "this compound," it is crucial to understand the defining characteristics of a reliable chemical probe. According to established consensus criteria, a high-quality probe should possess the following attributes[3][5][6]:

  • Potency: The compound should exhibit significant activity at low concentrations. A common benchmark is a biochemical potency (IC₅₀, Kᵢ, or Kₔ) of less than 100 nM against the purified target protein.[3][6]

  • Selectivity: The probe must demonstrate high selectivity for its intended target over other related proteins. A greater than 30-fold selectivity against other members of the same protein family is a widely accepted standard.[3][6]

  • Cellular Activity: The compound must be able to penetrate the cell membrane (for intracellular targets) and engage its target in a cellular context, ideally at a concentration below 1 µM.[3][6]

  • Demonstrated On-Target Effect: There should be clear evidence linking the observed cellular phenotype to the modulation of the intended target.[6]

  • Availability of a Control Compound: An ideal validation workflow includes a structurally similar but biologically inactive analog to serve as a negative control. This helps to distinguish on-target effects from non-specific or off-target activities.[3]

Pillar 2: A Step-by-Step Validation Workflow for this compound

The following section outlines a detailed, multi-stage experimental plan to validate our hypothetical compound, "this compound," as a research probe.

Stage 1: Target Identification and Biochemical Potency Assessment

Given that the target of "this compound" is unknown, the initial step involves a broad screening approach to identify potential protein interactors.

Experimental Workflow: Target Identification and Initial Potency

cluster_0 Stage 1: Target ID & Potency Compound Synthesis Compound Synthesis Broad Screening Broad Target Screening (e.g., Kinase, GPCR, Carbonic Anhydrase Panels) Compound Synthesis->Broad Screening Hit Identification Identification of Primary Hit(s) Broad Screening->Hit Identification Dose-Response Assay Biochemical Dose-Response Assay (e.g., IC50/Kd Determination) Hit Identification->Dose-Response Assay Potency Assessment Potent? (<100 nM) Dose-Response Assay->Potency Assessment

Caption: Workflow for initial target identification and potency determination.

Detailed Protocol: Target Identification and IC₅₀ Determination

  • Initial Target Screening:

    • Rationale: The benzenesulfonamide scaffold is a known inhibitor of several enzyme families, most notably carbonic anhydrases.[1] A rational starting point would be to screen "this compound" against a panel of human carbonic anhydrase isoforms. Additionally, broader screening against diverse target classes like kinases, proteases, and G-protein coupled receptors (GPCRs) is recommended to uncover novel activities.

    • Method: Utilize commercially available screening services that offer panels of purified proteins. The compound is typically tested at a single high concentration (e.g., 10 µM) to identify initial "hits."

  • Biochemical Potency (IC₅₀ Determination):

    • Rationale: Once a primary target is identified, it is essential to quantify the compound's potency. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency.

    • Method: Perform a dose-response assay using the purified target protein.

      • Prepare a series of dilutions of "this compound" (e.g., 10 concentrations ranging from 1 nM to 100 µM).

      • Incubate the protein with each concentration of the compound.

      • Initiate the enzymatic reaction by adding the substrate.

      • Measure the reaction rate using a suitable detection method (e.g., fluorescence, absorbance).

      • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Stage 2: Selectivity Profiling

A potent compound is of little use as a research probe if it interacts with multiple targets. Therefore, assessing selectivity is a critical validation step.

Experimental Workflow: Selectivity Assessment

cluster_1 Stage 2: Selectivity Primary Target Primary Target Family-Wide Screening Screening against Related Proteins (e.g., all isoforms of the target family) Primary Target->Family-Wide Screening Broad Off-Target Screening Broad Off-Target Profiling (e.g., Safety Panels) Primary Target->Broad Off-Target Screening Selectivity Analysis Selective? (>30-fold) Family-Wide Screening->Selectivity Analysis Broad Off-Target Screening->Selectivity Analysis

Caption: Workflow for evaluating the selectivity of a chemical probe.

Detailed Protocol: Selectivity Profiling

  • Intra-Family Selectivity:

    • Rationale: It is crucial to determine if "this compound" inhibits other members of the same protein family as its primary target.

    • Method: If the primary target is, for example, Carbonic Anhydrase II (CA-II), test the compound against all other known human CA isoforms under the same assay conditions used for the primary target.

  • Broad Off-Target Profiling:

    • Rationale: To identify potential off-target interactions that could confound experimental results, the compound should be screened against a broad panel of unrelated targets.

    • Method: Utilize a commercially available off-target liability panel (e.g., a safety panel) that typically includes a wide range of receptors, ion channels, transporters, and enzymes known to be frequent off-targets for small molecules.

Stage 3: Cellular Target Engagement

Demonstrating that a compound binds to its intended target within a living cell is a cornerstone of probe validation.[7][8][9][10]

Experimental Workflow: Cellular Target Engagement

cluster_2 Stage 3: Cellular Target Engagement Cell Treatment Treat Cells with Compound Target Engagement Assay Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay Cell Treatment->Target Engagement Assay Data Analysis Quantify Target Stabilization or Ligand Binding Target Engagement Assay->Data Analysis On-Target Confirmation Target Engaged in Cells? Data Analysis->On-Target Confirmation

Caption: Workflow for confirming on-target activity in a cellular context.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10]

  • Method:

    • Culture cells that endogenously express the target protein.

    • Treat the cells with various concentrations of "this compound" or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

    • A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound.

Stage 4: Cellular Activity and Phenotypic Assays

The final stage of validation is to link target engagement with a measurable cellular response.

Detailed Protocol: Downstream Signaling Pathway Analysis

  • Rationale: If the target of "this compound" is an enzyme in a known signaling pathway, a key validation step is to measure the effect of the compound on a downstream substrate of that pathway.

  • Method:

    • Treat cells with "this compound" at concentrations shown to engage the target.

    • Stimulate the signaling pathway if necessary.

    • Lyse the cells and use an antibody-based method, such as Western blotting or a quantitative immunoassay (e.g., HTRF, AlphaLISA), to measure the levels of a downstream biomarker. For example, if the target is a kinase, measure the phosphorylation of its known substrate.

    • A high-quality probe should show a dose-dependent modulation of the downstream biomarker that correlates with its target engagement potency.

Pillar 3: Data Interpretation and Comparison

To be considered a validated probe, the experimental data for "this compound" must meet the stringent criteria outlined in Pillar 1. The following tables provide templates for presenting and comparing the validation data.

Table 1: Biochemical Potency and Selectivity of this compound (Hypothetical Data)

TargetIC₅₀ (nM)Selectivity vs. Primary Target
Primary Target (e.g., CA-II) 15 -
Related Target 1 (e.g., CA-IX)52035-fold
Related Target 2 (e.g., CA-I)>10,000>667-fold
Off-Target 1 (e.g., Kinase X)>10,000>667-fold
Off-Target 2 (e.g., GPCR Y)>10,000>667-fold

Table 2: Comparison of Cellular Activity (Hypothetical Data)

CompoundTarget Engagement (CETSA EC₅₀, µM)Cellular IC₅₀ (µM) (Downstream Biomarker)Cytotoxicity (CC₅₀, µM)
This compound 0.250.5>50
Alternative Probe 0.10.2>50
Inactive Control >50>50>50

Conclusion

The validation of a novel chemical probe is a rigorous but essential process for ensuring the reliability and reproducibility of biological research. While "this compound" served as a hypothetical subject for this guide, the principles and experimental workflows described herein are universally applicable to the validation of any new chemical entity. By systematically assessing potency, selectivity, cellular target engagement, and on-target effects, researchers can develop high-quality chemical probes that serve as powerful tools to dissect complex biological processes and accelerate the discovery of new therapeutics.

References

Comparative Cross-Reactivity Analysis of 3-bromo-N-ethylbenzenesulfonamide: A Guide for Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Sulfonamide Inhibitors

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its specificity. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, particularly as potent inhibitors of metalloenzymes.[1] The compound 3-bromo-N-ethylbenzenesulfonamide, a member of this esteemed class, presents a compelling case for the rigorous evaluation of enzyme cross-reactivity. While direct inhibitory data for this specific molecule is not extensively published, its structural motifs strongly suggest an interaction with zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity profile of this compound. We will operate under the well-founded hypothesis that this compound primarily targets a human carbonic anhydrase (hCA) isoform, a family of enzymes crucial in physiological and pathological processes ranging from pH regulation to tumorigenesis.[1][2] Achieving isoform-selective inhibition is a paramount challenge due to the high degree of active site similarity among the 16 known hCA isoforms.[2] This guide will, therefore, compare the hypothetical inhibitory potency of this compound against a primary target with its potential off-target effects on other related and unrelated enzymes, providing a roadmap for its preclinical characterization.

The Criticality of Selectivity Profiling

The human carbonic anhydrase family is a prime example of why selectivity is crucial. While inhibiting a specific isoform like the tumor-associated hCA IX can be a promising anti-cancer strategy, off-target inhibition of ubiquitously expressed isoforms like hCA I and hCA II can lead to undesirable side effects.[3][4] Sulfonamide-based drugs, in general, have a known potential for adverse effects, making a thorough understanding of their interaction with a wide range of biological targets a mandatory step in development.[5][6] This guide will delineate the experimental workflows necessary to build a robust selectivity profile.

Hypothetical Inhibitor Selectivity Profile of this compound

To illustrate the principles of a comparative analysis, the following table summarizes a hypothetical set of inhibition constants (Kᵢ) for this compound against four key hCA isoforms and two unrelated enzymes. Lower Kᵢ values indicate higher inhibitory potency. This data is illustrative and serves as a template for the presentation of actual experimental findings.

Enzyme TargetEnzyme ClassSubcellular LocationPrimary FunctionHypothetical Kᵢ (nM) of this compound
hCA II (Primary Target) Carbonic AnhydraseCytosolicpH regulation, fluid secretion15
hCA ICarbonic AnhydraseCytosolicCO₂ transport250
hCA IXCarbonic AnhydraseTransmembraneTumorigenesis, pH regulation85
hCA XIICarbonic AnhydraseTransmembraneTumorigenesis, pH regulation120
TrypsinSerine ProteaseDigestive SystemProtein digestion> 10,000
Cyclooxygenase-2 (COX-2)CyclooxygenaseEndoplasmic ReticulumInflammation, pain> 10,000

Interpretation of Hypothetical Data:

In this illustrative profile, this compound demonstrates potent and selective inhibition of hCA II. The significantly higher Kᵢ values for other hCA isoforms suggest a favorable selectivity profile within the carbonic anhydrase family. Furthermore, the lack of significant inhibition against unrelated enzymes like Trypsin and COX-2 at concentrations up to 10,000 nM indicates a low potential for broad cross-reactivity with other major enzyme classes.

Experimental Workflow for Determining Enzyme Inhibition and Cross-Reactivity

A rigorous and validated experimental approach is fundamental to generating reliable cross-reactivity data. The following section details the standard protocols for assessing the inhibitory activity of a compound like this compound.

Workflow for Carbonic Anhydrase Inhibition Assay

The stopped-flow spectrophotometric assay is the gold standard for measuring the inhibition of CA-catalyzed CO₂ hydration.[2]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, CO₂ Solution) prep_dilutions Prepare Serial Dilutions of Inhibitor prep_reagents->prep_dilutions pre_incubate Pre-incubate Enzyme with Inhibitor prep_dilutions->pre_incubate mixing Rapid Mixing in Stopped-Flow (Enzyme-Inhibitor + CO₂ Solution) pre_incubate->mixing monitor Monitor Absorbance Change of pH Indicator mixing->monitor calc_velocity Calculate Initial Reaction Velocity monitor->calc_velocity determine_ic50 Determine IC₅₀ Values calc_velocity->determine_ic50 calc_ki Calculate Kᵢ Values (Cheng-Prusoff Equation) determine_ic50->calc_ki G A Hypothesized Primary Target (e.g., hCA II) B Determine Potency (Kᵢ) against Primary Target A->B C Screen against Related Enzymes (e.g., other hCA isoforms) B->C D Determine Selectivity Index (Kᵢ off-target / Kᵢ on-target) C->D E Broad Panel Screening (e.g., Kinases, Proteases, GPCRs) D->E F Identify Off-Target Liabilities E->F G Comprehensive Cross-Reactivity Profile F->G

References

A Guide to the Spectroscopic Analysis of 3-bromo-N-ethylbenzenesulfonamide and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 3-bromo-N-ethylbenzenesulfonamide alongside its key structural analogs: the parent benzenesulfonamide, its N-ethylated counterpart, and its para-brominated isomer. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering a predictive framework for analysis when reference spectra are unavailable. Every piece of experimental data is contextualized, and protocols are outlined to ensure reproducibility and scientific rigor.

Introduction: The Structural Significance of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibiotics, diuretics, and carbonic anhydrase inhibitors[1][2]. The precise arrangement of substituents on the aromatic ring and the sulfonamide nitrogen dramatically influences the molecule's physicochemical properties and biological activity. This compound serves as an excellent model for understanding how halogenation at a meta position and N-alkylation collectively impact spectroscopic signatures. By comparing its expected spectral data with that of benzenesulfonamide[3][4], N-ethylbenzenesulfonamide[5], and 4-bromo-N-ethylbenzenesulfonamide[6], we can isolate and understand the specific contributions of each structural modification.

This guide will systematically deconstruct the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, providing a robust analytical and predictive methodology.

The Analytical Workflow: A Three-Pronged Spectroscopic Approach

The comprehensive characterization of a novel or modified compound like this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • Infrared (IR) Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • Mass Spectrometry (MS) determines the molecular weight and can reveal the structure of a compound by analyzing its fragmentation pattern upon ionization.

The logical flow of these analyses is critical for unambiguous structure elucidation.

G cluster_0 Analytical Workflow Synthesis Compound Synthesis (this compound) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR Sample Prep NMR NMR Spectroscopy (¹H & ¹³C) (Structural Framework) Purification->NMR Sample Prep MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Sample Prep Elucidation Structure Elucidation & Verification IR->Elucidation NMR->Elucidation MS->Elucidation

Caption: General experimental workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Identifying the Core Functional Groups

IR spectroscopy is invaluable for confirming the presence of the key sulfonamide functional group. The most prominent features are the strong, characteristic stretching vibrations of the S=O bonds.

Causality Behind Spectral Choices: We focus on the 4000-600 cm⁻¹ region, as it contains the diagnostic vibrations for the N-H, C-H (aromatic and aliphatic), S=O, and S-N bonds. The presence or absence of a sharp N-H stretch, for example, immediately distinguishes a primary sulfonamide from its N-alkylated secondary analog.

Comparative IR Data of Benzenesulfonamide Analogs

Functional GroupBenzenesulfonamide[4] (cm⁻¹)N-Ethylbenzenesulfonamide (Expected)4-bromo-N-ethylbenzenesulfonamide (Expected)This compound (Predicted) Justification for Prediction
N-H Stretch~3350, 3250 (two bands for -NH₂)~3250 (single band for sec-amide)~3250~3250 The N-ethyl group results in a secondary sulfonamide with a single N-H bond.
Aromatic C-H Stretch>3000>3000>3000>3000 Characteristic of sp² C-H bonds on the benzene ring.
Aliphatic C-H StretchN/A<3000<3000<3000 Introduction of the ethyl group gives characteristic sp³ C-H stretches.
S=O Asymmetric Stretch~1330-1360[7][8]~1330~1330~1330 A very strong and reliable band for the sulfonyl group. Less affected by ring substitution.
S=O Symmetric Stretch~1150-1170[7][8]~1160~1160~1160 The second strong, characteristic band for the sulfonyl group.
S-N Stretch~900-930[8]~910~910~910 Confirms the sulfur-nitrogen bond.
C-Br StretchN/AN/A~600-700~600-700 The C-Br bond vibration is expected in the lower frequency "fingerprint" region.

Analysis for this compound: The predicted IR spectrum will be a composite of features from its analogs. The defining characteristics will be:

  • A single N-H stretch around 3250 cm⁻¹, confirming it is a secondary sulfonamide.

  • Strong, sharp peaks for the asymmetric (~1330 cm⁻¹) and symmetric (~1160 cm⁻¹) S=O stretches, confirming the sulfonamide group.

  • Both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches.

  • A band in the 700-600 cm⁻¹ region, indicative of the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR provides the most detailed structural information, allowing us to "see" the chemical environment of each proton and carbon atom. The substitution pattern on the aromatic ring is unambiguously determined by ¹H NMR splitting patterns.

¹H NMR Spectroscopy

Causality Behind Spectral Choices: We analyze chemical shift (δ), integration, and multiplicity (splitting). The chemical shift indicates the electronic environment of a proton. Integration reveals the ratio of protons. Multiplicity tells us about adjacent, non-equivalent protons. For this compound, the aromatic region is particularly diagnostic, as the meta substitution creates a unique and complex splitting pattern for the four aromatic protons.

Comparative ¹H NMR Data (δ ppm)

Proton EnvironmentBenzenesulfonamide (in DMSO-d₆)[4]N-Ethylbenzenesulfonamide (Predicted)4-bromo-N-ethylbenzenesulfonamide (Predicted)This compound (Predicted) Justification for Prediction
Aromatic Protons7.5-7.9 (m)7.5-7.9 (m)~7.8 (d), ~7.7 (d)~7.9 (s), ~7.8 (d), ~7.7 (d), ~7.5 (t) Meta substitution creates four distinct aromatic signals. The proton between the two electron-withdrawing groups (SO₂NHEt and Br) will be most deshielded.
N-H Proton7.33 (s, broad)~7.5 (t, broad)~7.6 (t, broad)~7.6 (t, broad) The N-H proton of a secondary sulfonamide often appears as a broad triplet due to coupling with the adjacent CH₂ group.
-CH₂- (Ethyl)N/A~3.0 (q)~3.0 (q)~3.0 (q) A quartet due to coupling with the three methyl protons. Shifted downfield by the adjacent nitrogen.
-CH₃ (Ethyl)N/A~1.1 (t)~1.1 (t)~1.1 (t) A triplet due to coupling with the two methylene protons.

Predicted ¹H NMR Spectrum of this compound:

  • Aromatic Region (δ 7.5-8.0): Expect four distinct signals, each integrating to 1H. The patterns will be complex due to ortho, meta, and para coupling, but will definitively confirm the 1,3-disubstitution pattern.

  • N-H Proton (δ ~7.6): A broad triplet, which may exchange with D₂O.

  • Ethyl Group: A quartet around δ 3.0 (2H) and a triplet around δ 1.1 (3H), a classic signature of an N-ethyl group.

¹³C NMR Spectroscopy

Causality Behind Spectral Choices: ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents. The carbon atom directly attached to the bromine (C-Br) will have a characteristic shift, and the electronegative SO₂NHEt group will cause a downfield shift for its attached carbon.

Comparative ¹³C NMR Data (δ ppm)

Carbon EnvironmentBenzenesulfonamide[3]N-Ethylbenzenesulfonamide[5]4-bromo-N-ethylbenzenesulfonamide (Predicted)This compound (Predicted) Justification for Prediction
C-SO₂~143~140~139~142 Quaternary carbon attached to the sulfonyl group. The presence of a second deactivating group (Br) will slightly alter its shift.
C-BrN/AN/A~127~122 The carbon directly bonded to bromine is shielded compared to other aromatic carbons but its position is characteristic.
Aromatic CH Carbons126-133126-133128-132125-135 Four distinct signals are expected for the four CH carbons in the aromatic ring.
-CH₂- (Ethyl)N/A~38~38~38 Aliphatic carbon attached to nitrogen.
-CH₃ (Ethyl)N/A~15~15~15 Aliphatic methyl carbon.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS provides the molecular weight, which is a critical piece of data for confirming the identity of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental formula. The isotopic pattern of bromine is a key diagnostic feature.

Causality Behind Spectral Choices: We look for the molecular ion peak (M⁺) to confirm the mass. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 mass units. This provides an unmistakable signature. The fragmentation pattern helps to piece the structure together.

Predicted Mass Spectrum for this compound:

  • Molecular Ion (M⁺): The molecule has a nominal mass of 264 g/mol for the ⁷⁹Br isotope and 266 g/mol for the ⁸¹Br isotope. The mass spectrum will show two peaks of nearly equal height at m/z 264 and 266.

  • Key Fragmentation: The benzenesulfonamide scaffold has characteristic fragmentation pathways. The most likely cleavages are at the S-N and the S-C bonds.

G M [M]⁺˙ m/z 264/266 F1 [M - C₂H₄]⁺˙ m/z 236/238 M->F1 - C₂H₄ (McLafferty) F2 [Br-C₆H₄-SO₂]⁺ m/z 219/221 M->F2 - NHEt F3 [Br-C₆H₄]⁺ m/z 155/157 F2->F3 - SO₂ F5 [SO₂]⁺˙ m/z 64 F2->F5 - Br-C₆H₄ F4 [C₆H₄]⁺˙ m/z 76 F3->F4 - Br

Caption: Predicted MS fragmentation pathway for this compound.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, trustworthy data, the following standardized protocols should be employed.

Sample Preparation
  • Purity Check: Ensure the sample is of high purity (>98%) using HPLC or TLC. Impurities can significantly complicate spectral interpretation.

  • Solvent Selection: For NMR, use a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which the compound is fully soluble. For IR, the sample can be analyzed neat (as a thin film), as a KBr pellet, or in solution. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.

Infrared (FT-IR) Spectroscopy
  • Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background: Record a background spectrum of the empty sample compartment (or KBr pellet) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Parameters: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Validation: The presence of the extremely strong S=O stretching bands serves as an internal validation of the sulfonamide structure.

NMR Spectroscopy
  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent.

    • Acquire a standard ¹H spectrum.

    • Validation: Integrate the peaks. The ratio of integrals for the aromatic protons, CH₂, and CH₃ should correspond to 4:2:3.

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically needed due to the lower natural abundance of ¹³C.

    • Validation: The number of observed carbon signals should match the number of unique carbons in the predicted structure.

Mass Spectrometry
  • Instrument: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Validation: The most crucial self-validating feature is the M/M+2 isotopic pattern for bromine. Its presence and ~1:1 intensity ratio is strong evidence for a bromine-containing compound.

Conclusion

The spectroscopic analysis of this compound is a study in the additive effects of structural modifications. The N-ethyl group is clearly identified by its aliphatic C-H stretches in the IR, its classic quartet-triplet pattern in the ¹H NMR, and its corresponding signals in the ¹³C NMR. The bromine atom, while having a less dramatic effect on IR and NMR shifts compared to the potent sulfonyl group, provides an unmistakable signature in the mass spectrum due to its isotopic distribution. Finally, the meta-substitution pattern is definitively resolved by the unique splitting observed in the aromatic region of the ¹H NMR spectrum. This guide provides the predictive data and analytical reasoning necessary to confidently identify and characterize this molecule and its related analogs, grounding each step in the fundamental principles of spectroscopic interpretation.

References

A Prospective Analysis of 3-bromo-N-ethylbenzenesulfonamide as a Novel Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, forward-looking analysis of the potential efficacy of 3-bromo-N-ethylbenzenesulfonamide as a novel therapeutic candidate against various cancer cell lines. In the absence of direct published data on this specific molecule, this document synthesizes information from structurally related benzenesulfonamide analogs and established anticancer agents to build a scientifically grounded hypothesis for its potential mechanism of action and efficacy. We aim to provide researchers, scientists, and drug development professionals with a robust framework for initiating and evaluating the anticancer properties of this compound.

Introduction: The Therapeutic Potential of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, and notable anticancer effects.[1] The versatility of this scaffold allows for substitutions that can fine-tune the compound's interaction with specific biological targets. The presence of a bromine atom and an N-ethyl group on the benzenesulfonamide core of our subject compound, this compound, suggests the potential for unique interactions with key proteins implicated in cancer progression.

Based on extensive research into analogous compounds, we hypothesize that the primary mechanism of action for this compound could involve the inhibition of critical enzymes such as carbonic anhydrases or interference with microtubule polymerization, both of which are validated targets in oncology.[2][3]

Hypothesized Mechanism of Action: Targeting Carbonic Anhydrase IX

A compelling hypothesis for the anticancer activity of this compound is the inhibition of carbonic anhydrase IX (CA IX), a zinc-containing enzyme that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. Benzenesulfonamides are well-established inhibitors of carbonic anhydrases.[2]

CA_IX_Inhibition cluster_Cell Cancer Cell Hypoxia Hypoxia HIF-1a HIF-1α Stabilization Hypoxia->HIF-1a Induces CA_IX_Gene CA IX Gene Transcription HIF-1a->CA_IX_Gene Activates CA_IX Carbonic Anhydrase IX (CA IX) CA_IX_Gene->CA_IX Translates to Extracellular_Acidification Extracellular Acidification CA_IX->Extracellular_Acidification Catalyzes (CO2 + H2O -> H+ + HCO3-) Metastasis Invasion & Metastasis Extracellular_Acidification->Metastasis Proliferation Cell Proliferation & Survival Extracellular_Acidification->Proliferation This compound 3-bromo-N-ethyl- benzenesulfonamide This compound->CA_IX Inhibits

Caption: Hypothesized mechanism of action for this compound via inhibition of Carbonic Anhydrase IX.

Prospective Efficacy in Key Cancer Cell Lines: A Comparative Analysis

To guide future research, we present a prospective comparison of the anticipated efficacy of this compound against three distinct and well-characterized cancer cell lines: glioblastoma (U87), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (A549). The comparative data for established and investigational drugs are drawn from existing literature.

Glioblastoma Multiforme (GBM) - U87 Cell Line

Glioblastoma is an aggressive brain tumor with a poor prognosis, making the identification of novel therapeutic agents a critical priority.[4][5][6] Several novel small molecules have shown promise in inhibiting GBM cell growth.[4][5][6][7]

CompoundTarget/MechanismReported IC50 (µM) in U87Citation
This compound Hypothesized: CA IX Inhibition To be determined
TemozolomideDNA alkylating agent~100-500[7]
Novel OLIG2 InhibitorOLIG2 transcription factor7.02[7]
MeclizinemTORC1 inhibitor5.3[8]

Rationale for Investigation: The significant role of the tumor microenvironment in GBM progression suggests that targeting pH regulation through CA IX inhibition could be a viable therapeutic strategy. We hypothesize that this compound will exhibit potent cytotoxic effects on U87 cells, potentially synergizing with standard-of-care treatments like temozolomide.

Breast Adenocarcinoma - MCF-7 Cell Line

The MCF-7 cell line is a widely used model for luminal A breast cancer. While numerous therapies exist, resistance remains a challenge, necessitating the development of novel agents.[9][10][11][12][13] Methoxy and bromo-substituted N-phenyl-benzenesulfonamides have demonstrated potent cytotoxicity against MCF-7 cells, suggesting our compound of interest may also be effective.[3]

CompoundTarget/MechanismReported IC50 (µM) in MCF-7Citation
This compound Hypothesized: CA IX/Tubulin To be determined
DoxorubicinTopoisomerase II inhibitor~0.1-1[9][10]
PaclitaxelMicrotubule stabilizer~0.01-0.1[9][10][13]
Phenylsulfonylpiperazine AnalogUndisclosed4.48[14]
N-(5-methoxyphenyl) methoxybenzenesulphonamide analogTubulin polymerization inhibitorSub-micromolar[3]

Rationale for Investigation: The demonstrated efficacy of other substituted benzenesulfonamides in MCF-7 cells provides a strong rationale for evaluating this compound.[3] Its potential dual-action on CA IX and tubulin could offer a multi-pronged attack against breast cancer cells.

Non-Small Cell Lung Cancer (NSCLC) - A549 Cell Line

Lung cancer remains a leading cause of cancer-related mortality, with NSCLC being the most common subtype.[15] Targeted therapies and novel chemotherapeutics are continuously being explored to improve patient outcomes.[16][17][18][19]

CompoundTarget/MechanismReported IC50 (µM) in A549Citation
This compound Hypothesized: CA IX Inhibition To be determined
CisplatinDNA cross-linking agent~5-20[17]
Gefitinib (for EGFR mutant)EGFR tyrosine kinase inhibitor~0.01-0.1 (in sensitive cells)[19]
Novel Indole AcetohydrazideAkt inhibitor~10-30[20]

Rationale for Investigation: The hypoxic nature of solid tumors like NSCLC makes CA IX a relevant target. Evaluating the efficacy of this compound in A549 cells will provide insights into its potential as a therapeutic agent for this challenging disease.

Experimental Protocols for Efficacy Evaluation

To validate the hypothesized anticancer activity of this compound, a series of well-established in vitro assays are recommended.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (U87, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1][21]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with This compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilizing Agent Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Guide to the Target Validation of 3-bromo-N-ethylbenzenesulfonamide as a Putative Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the target validation of "3-bromo-N-ethylbenzenesulfonamide," a novel investigational compound. Due to the limited publicly available data on the specific biological targets of this molecule, we present a scientifically grounded, hypothetical target validation workflow. The benzenesulfonamide scaffold is a well-established pharmacophore known to interact with zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2] Therefore, this guide will focus on validating human carbonic anhydrase II (hCA II) as a plausible target.

We will compare the experimental performance of "this compound" (referred to as "Compound X" for this guide) against Acetazolamide, a clinically approved and well-characterized carbonic anhydrase inhibitor.[1][3] This comparative approach is fundamental to contextualizing the potency, selectivity, and cellular activity of a novel compound.

Introduction to Target Validation in Drug Discovery

Target validation is a critical phase in the drug discovery pipeline, providing the necessary evidence that a specific biological target is directly involved in a disease pathway and that modulating its activity will likely have a therapeutic effect.[4][5][6] A rigorous validation process de-risks subsequent stages of drug development by building a strong scientific rationale for the chosen target.[7][8] This process typically involves a multi-faceted approach, including biochemical assays, cell-based functional assays, and target engagement studies.[4]

Logical Flow of Target Validation:

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In-Vivo Validation Biochemical Assay Biochemical Assay Direct Binding Assay Direct Binding Assay Biochemical Assay->Direct Binding Assay Confirms direct interaction Target Engagement Target Engagement Direct Binding Assay->Target Engagement Verifies interaction in cells Cellular Functional Assay Cellular Functional Assay Target Engagement->Cellular Functional Assay Links binding to cellular effect Animal Model Animal Model Cellular Functional Assay->Animal Model Evaluates therapeutic potential

Caption: A generalized workflow for target validation.

The Target: Carbonic Anhydrase II

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[9] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance.[9] hCA II is a cytosolic isoform that is highly abundant and plays a significant role in processes such as aqueous humor secretion in the eye.[1][10] Its inhibition is a validated therapeutic strategy for glaucoma.[1][11]

The Catalytic Mechanism of Carbonic Anhydrase:

G E-Zn2+-OH- Enzyme-Zn2+-OH- E-Zn2+-H2O Enzyme-Zn2+-H2O E-Zn2+-OH-->E-Zn2+-H2O + H+ HCO3- HCO3- E-Zn2+-OH-->HCO3- + CO2 E-Zn2+-H2O->E-Zn2+-OH- - H+ CO2 CO2 HCO3-->E-Zn2+-OH- - CO2 H+ H+ G Cell Treatment Cell Treatment Heating Heating Cell Treatment->Heating Lysis Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot

References

A Comparative Analysis of the Inhibitory Potency of 3-Bromo-N-ethylbenzenesulfonamide Isomers on Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the nuanced interplay between a molecule's structure and its biological activity is a central theme. Benzenesulfonamides, a well-established class of compounds, are renowned for their potent inhibitory effects on carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial in various physiological processes.[1][2] This guide provides an in-depth comparative analysis of the ortho, meta, and para isomers of 3-bromo-N-ethylbenzenesulfonamide, elucidating how the seemingly subtle shift in the bromine atom's position on the benzene ring can profoundly influence their inhibitory potency against carbonic anhydrase. This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of enzyme inhibitors.

Introduction to Carbonic Anhydrases and Benzenesulfonamide Inhibitors

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] This fundamental reaction is integral to pH regulation, CO2 transport, and numerous biosynthetic pathways. The dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and certain cancers, making them a compelling therapeutic target.[1]

Benzenesulfonamides are a cornerstone of CA inhibitor design. The primary sulfonamide moiety (-SO2NH2) is the key pharmacophore, binding to the zinc ion in the enzyme's active site and disrupting its catalytic activity.[1][4] The benzene ring and its substituents play a crucial role in modulating the inhibitor's affinity and selectivity by engaging in secondary interactions with amino acid residues within the active site cavity.[1]

The Rationale for Isomeric Comparison

The ortho (2-bromo), meta (3-bromo), and para (4-bromo) isomers of N-ethylbenzenesulfonamide offer a compelling case study in structure-activity relationships (SAR). The bromine substituent, while identical in its atomic composition, exerts distinct electronic and steric effects depending on its position relative to the sulfonamide group. These differences can alter the molecule's overall electron distribution, acidity of the sulfonamide proton, and steric compatibility with the enzyme's active site, thereby influencing its inhibitory potency. Understanding these isomeric effects is paramount for the rational design of more potent and selective CA inhibitors.

Hypothetical Inhibitory Potency and Structure-Activity Relationship (SAR)

The primary interaction driving inhibition is the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the CA active site.[4] The affinity of this interaction is influenced by the acidity of the sulfonamide proton, which is in turn affected by the electronic properties of the substituents on the benzene ring.

  • Electronic Effects: Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I). It also has lone pairs of electrons that can be donated to the benzene ring through a resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect.[5][6]

    • The para-isomer is expected to have the most significant electron-withdrawing effect on the sulfonamide group due to the direct conjugation, which would increase the acidity of the sulfonamide proton and potentially lead to stronger binding to the zinc ion.

    • The meta-isomer will primarily experience the inductive electron-withdrawing effect of the bromine, which is weaker than the combined effects in the para position.

    • The ortho-isomer will experience a combination of inductive and resonance effects, but steric hindrance from the bulky bromine atom in close proximity to the sulfonamide group could play a more dominant role, potentially forcing the sulfonamide group into a conformation that is less favorable for binding.

  • Steric Effects: The active site of carbonic anhydrase is a conical cleft.[3] While the sulfonamide group binds deep within this cleft to the zinc ion, the substituted benzene ring orients itself within the hydrophobic and hydrophilic regions of the active site.

    • The ortho-isomer is likely to experience the most significant steric hindrance. The proximity of the bromine atom to the sulfonamide group could clash with amino acid residues at the entrance or within the active site, potentially reducing its binding affinity.

    • The meta and para-isomers are less likely to face significant steric impediments, allowing for more favorable orientations within the active site.

Based on these considerations, the hypothesized order of inhibitory potency is:

Para > Meta > Ortho

This hypothesis is predicated on the para-isomer benefiting from a favorable electronic effect that enhances zinc binding, while the ortho-isomer is penalized by steric hindrance that impedes optimal interaction with the active site.

Experimental Section

To empirically validate the hypothesized inhibitory potencies, a series of experiments should be conducted. This section outlines the necessary synthetic protocols and the bioassay for determining inhibitory activity.

Synthesis of this compound Isomers

The synthesis of the ortho, meta, and para isomers of this compound can be achieved through a two-step process starting from the corresponding bromobenzene. The general workflow involves the chlorosulfonation of bromobenzene followed by the reaction of the resulting bromobenzenesulfonyl chloride with ethylamine.

Diagram of the General Synthetic Workflow:

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Bromobenzene Bromobenzene Isomer (ortho, meta, or para) BromobenzenesulfonylChloride Bromobenzenesulfonyl Chloride Isomer Bromobenzene->BromobenzenesulfonylChloride Electrophilic Aromatic Substitution ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->BromobenzenesulfonylChloride Ethylamine Ethylamine (CH3CH2NH2) FinalProduct This compound Isomer Ethylamine->FinalProduct BromobenzenesulfonylChloride_ref->FinalProduct Nucleophilic Acyl Substitution caption General synthetic workflow for this compound isomers.

Caption: General synthetic workflow for this compound isomers.

Step 1: Synthesis of Bromobenzenesulfonyl Chloride Isomers

  • 2-Bromobenzenesulfonyl chloride: Can be synthesized from 2-aminobenzenesulfonic acid via diazotization followed by a Sandmeyer-type reaction with sulfur dioxide and copper(I) chloride, or by direct chlorosulfonation of bromobenzene, though this may yield a mixture of isomers. A more controlled synthesis involves the diazotization of 2-bromoaniline, followed by reaction with sulfur dioxide in the presence of a copper catalyst.

  • 3-Bromobenzenesulfonyl chloride: Prepared by the chlorosulfonation of bromobenzene. The bromo group is a deactivating but ortho, para-directing group for electrophilic aromatic substitution. However, under forcing conditions with a strong electrophile like chlorosulfonic acid, the meta product can be obtained, although separation from other isomers might be necessary. A more specific route involves the Sandmeyer reaction of 3-bromoaniline.

  • 4-Bromobenzenesulfonyl chloride: This is the major product of the direct chlorosulfonation of bromobenzene.[7]

General Protocol for Chlorosulfonation of Bromobenzene (to yield primarily the para-isomer):

  • In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) to 0 °C in an ice bath.

  • Slowly add bromobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid precipitate, crude 4-bromobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

  • The product can be purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of this compound Isomers from Bromobenzenesulfonyl Chlorides

General Protocol:

  • Dissolve the respective bromobenzenesulfonyl chloride isomer (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethylamine (2.2 equivalents) in the same solvent. The excess ethylamine acts as a base to neutralize the HCl byproduct.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with dilute HCl to remove excess ethylamine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure ortho, meta, or para isomer of this compound.[8]

Carbonic Anhydrase Inhibition Assay

The inhibitory potency of the synthesized isomers will be determined by measuring their ability to inhibit the enzymatic activity of a commercially available human carbonic anhydrase isoform (e.g., hCA II). A common method is a colorimetric assay using p-nitrophenyl acetate (pNPA) as the substrate.[1]

Diagram of the Carbonic Anhydrase Inhibition Assay Workflow:

G start Prepare Reagents (Buffer, hCA II, pNPA, Inhibitors) plate Dispense Reagents into 96-well plate start->plate preincubation Pre-incubate hCA II with Inhibitor Isomers plate->preincubation initiate Initiate Reaction (Add pNPA) preincubation->initiate measure Measure Absorbance at 405 nm (Kinetic Read) initiate->measure analyze Calculate % Inhibition and IC50 values measure->analyze end Compare Inhibitory Potency analyze->end caption Workflow for the colorimetric carbonic anhydrase inhibition assay.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-bromo-N-ethylbenzenesulfonamide (CAS No. 871269-07-7), a halogenated benzenesulfonamide derivative. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds and are designed to ensure compliance with major regulatory frameworks, such as those established by the Environmental Protection Agency (EPA) in the United States and the European Chemicals Agency (ECHA).

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is critical. According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given these hazards, all handling and preparation for disposal must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo prevent eye contact with dust or splashes, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, which can lead to irritation.[1]
Body Protection A standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2]

The Principle of Waste Segregation: A Critical First Step

The foundational principle for managing chemical waste is proper segregation. This compound is a halogenated organic compound due to the presence of a bromine atom.[3] Halogenated and non-halogenated waste streams must never be mixed.[4][5] This is because common disposal methods, such as solvent recycling or fuel blending, are not suitable for halogenated wastes, which typically require high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[3] Mixing these waste streams leads to unnecessarily high disposal costs and complex waste management challenges.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste from "cradle to grave," a principle established by the Resource Conservation and Recovery Act (RCRA).[6][7] The following protocol provides a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Identification and Collection
  • Identify all waste streams containing this compound. This includes:

    • Pure, unreacted, or expired solid compound.

    • Contaminated labware (e.g., weighing boats, spatulas, vials).

    • Solutions containing the dissolved compound.

    • Contaminated consumables (e.g., gloves, absorbent pads used for cleaning spills).

  • Collect these materials at the point of generation in a designated waste container.[2]

Step 2: Containerization
  • Select an appropriate container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap for liquids, or a labeled bag or drum for solid waste.[2][5] The container must be in good condition, free from leaks or damage.

  • Segregate correctly: Designate a specific container for "Halogenated Organic Waste." [3][8] Do not add non-halogenated solvents, strong acids, bases, or oxidizers to this container to prevent dangerous chemical reactions.[9]

  • Keep containers closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[4][6] This is a common point of failure in laboratory inspections and is crucial for preventing the release of vapors.

Step 3: Labeling
  • Label immediately: The waste container must be labeled as soon as the first drop of waste is added.[4][5]

  • Use a hazardous waste tag: The label must clearly state:

    • The words "Hazardous Waste." [2][9]

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[4]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[5][9]

    • The relevant hazard characteristics (e.g., "Irritant").

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[2][10]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.

  • Inspect regularly: Weekly inspections of the SAA are recommended to check for leaks, container degradation, or improper labeling.[10]

Step 5: Final Disposal
  • Arrange for professional disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[11][12] Your institution's Environmental Health and Safety (EHS) department will coordinate this process.

  • Incineration: The standard and environmentally preferred method for disposing of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize hazardous combustion by-products.[3][12]

  • Prohibited Actions: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer drain.[8][12][13]

Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Storage Protocol cluster_2 Final Disposal A Waste Generated (e.g., unused solid, solution, contaminated labware) B Is the waste This compound or contaminated with it? A->B C Treat as Halogenated Organic Waste B->C Yes D Follow disposal protocol for other waste streams B->D No E Select leak-proof, compatible container C->E F Label container: 'Hazardous Waste' + Chemical Name E->F G Store in designated, secondary-contained SAA F->G H Keep container closed except when adding waste G->H I Container is full or project is complete H->I J Contact Institutional EHS for waste pickup I->J K Transfer to licensed waste disposal vendor J->K L Final Disposal Method: High-Temperature Incineration K->L

References

Mastering the Safe Handling of 3-bromo-N-ethylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 3-bromo-N-ethylbenzenesulfonamide, a key building block in synthetic chemistry, requires a robust understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, in-depth procedural guidance for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in established safety protocols and the specific nature of the chemical itself.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling of this compound, a thorough risk assessment is critical. Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3]

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and minimizing the potential for inhalation of dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being undertaken. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

ScenarioRequired Personal Protective Equipment
Weighing and preparing solutions Chemical splash goggles, nitrile gloves, and a lab coat.
Heating or refluxing solutions Chemical splash goggles, nitrile gloves, a lab coat, and work within a certified chemical fume hood.
Handling large quantities or potential for dust generation Chemical splash goggles, nitrile gloves, a lab coat, and a NIOSH-approved respirator with a particulate filter.
Cleaning up spills Chemical splash goggles, nitrile gloves (consider double-gloving), a lab coat, and respiratory protection as needed based on the spill size.
The Rationale Behind PPE Selection
  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes of solutions or contact with the solid material, which can cause serious eye irritation.[4][5][6]

  • Hand Protection: Nitrile gloves are recommended due to their broad chemical resistance. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.[4]

  • Body Protection: A standard laboratory coat should be worn to protect the skin and clothing from accidental spills.

  • Respiratory Protection: When there is a potential for generating dust or aerosols, such as during weighing of the solid or in the event of a spill, a NIOSH-approved respirator with a particulate filter is essential to prevent respiratory tract irritation.[7][8] All work with the solid should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.

Procedural Guidance for Safe Handling and Disposal

A self-validating safety protocol is one where each step is designed to minimize risk and provide a clear course of action in the event of an unforeseen circumstance.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Certification prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer clean_decon Decontaminate Glassware handle_transfer->clean_decon clean_waste Segregate Halogenated Waste clean_decon->clean_waste clean_ppe Doff and Dispose of PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Disposal Plan: A Commitment to Safety and Compliance

Proper waste management is a critical component of laboratory safety. As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, separate all waste containing this compound from non-halogenated waste streams. This includes excess solid, solutions, and contaminated consumables such as gloves and weighing paper.

  • Containerization: Use a designated, clearly labeled, and leak-proof container for halogenated organic waste.

  • Labeling: The waste container must be labeled with "Halogenated Organic Waste" and a full list of its contents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Spill: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal as halogenated organic waste. For large spills, evacuate the area and contact your institution's EHS office.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-ethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-ethylbenzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。